3-Aminopentane
描述
Structure
3D Structure
属性
IUPAC Name |
pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFFKCJENSZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060662 | |
| Record name | 3-Pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-24-0 | |
| Record name | 3-Pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PENTANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2IT605HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Aminopentane from Diethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-aminopentane from diethyl ketone, a process of significant interest in the development of various pharmaceutical and chemical entities. This compound serves as a crucial building block in organic synthesis. This document outlines the core chemical principles, detailed experimental methodologies, and expected outcomes for the synthesis, with a focus on the Leuckart reaction, a classic and effective method for the reductive amination of ketones.
Introduction to Reductive Amination
Reductive amination is a cornerstone of amine synthesis in organic chemistry. It involves the conversion of a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine. The general process consists of two key steps: the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine, followed by the reduction of the imine to the corresponding amine.
Several methods exist for reductive amination, including catalytic hydrogenation and the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The Leuckart reaction, which utilizes formic acid or its derivatives as both a reducing agent and a nitrogen source, is a particularly robust method for the synthesis of amines from ketones.[1]
The Leuckart Reaction for this compound Synthesis
The Leuckart reaction is a well-established method for the reductive alkylation of ammonia (B1221849) or amines using carbonyl compounds.[2] When applied to the synthesis of this compound from diethyl ketone, ammonium (B1175870) formate (B1220265) is typically used as the reagent. The reaction proceeds by heating a mixture of the ketone and ammonium formate, which leads to the formation of the N-formyl derivative of the amine, followed by hydrolysis to yield the primary amine.[3]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of ammonia (from the decomposition of ammonium formate) on the carbonyl carbon of diethyl ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formate ion, also from ammonium formate, acts as a hydride donor, reducing the iminium ion to the corresponding formamide (B127407). Subsequent hydrolysis of the formamide yields this compound.
Quantitative Data Summary
Due to the absence of a specific published procedure for the synthesis of this compound from diethyl ketone, the following table summarizes the representative reaction components and conditions based on general protocols for the Leuckart reaction with aliphatic ketones.
| Reactant/Component | Molar Ratio (relative to Diethyl Ketone) | Key Parameters | Expected Outcome/Role | Typical Yield Range |
| Diethyl Ketone | 1 | Starting material | Substrate for amination | 50-80% (for aliphatic ketones)[3] |
| Ammonium Formate | 2-3 | Reagent | Nitrogen source and reducing agent | Formation of N-formyl-3-aminopentane |
| Temperature | 120-130 °C | Reaction Condition | Drives the reaction to completion | - |
| Reaction Time | 4-6 hours | Reaction Condition | Ensures complete conversion | - |
| Hydrochloric Acid | Excess | Work-up | Hydrolysis of the formamide intermediate | Formation of this compound hydrochloride |
| Sodium Hydroxide (B78521) | To pH > 10 | Work-up | Liberation of the free amine | Isolation of this compound |
Experimental Protocol (Adapted)
The following is an adapted, representative experimental protocol for the synthesis of this compound from diethyl ketone via the Leuckart reaction. This protocol is based on general procedures for the reductive amination of aliphatic ketones.[4]
Materials and Reagents
-
Diethyl ketone
-
Ammonium formate
-
Concentrated hydrochloric acid
-
Sodium hydroxide (pellets or concentrated solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Distilled water
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ammonium formate.
-
Melting of Ammonium Formate: Heat the flask gently in a heating mantle or oil bath until the ammonium formate melts (around 110-120 °C).
-
Addition of Diethyl Ketone: Once the ammonium formate is molten, add diethyl ketone dropwise to the flask using a dropping funnel over a period of 30 minutes. Ensure the temperature is maintained at approximately 120 °C.
-
Reflux: After the addition is complete, continue heating the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification
-
Hydrolysis: To the cooled reaction mixture, add an excess of concentrated hydrochloric acid. Heat the mixture under reflux for an additional 1-2 hours to hydrolyze the intermediate N-formyl-3-aminopentane.
-
Basification: After hydrolysis, cool the mixture in an ice bath and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will liberate the free this compound.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.
-
Distillation: The crude this compound can be purified by fractional distillation to obtain the pure product.
Visualizations
Signaling Pathway of the Leuckart Reaction
Caption: Leuckart Reaction Pathway for this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and methine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching band for the primary amine group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
This guide provides a foundational understanding and a practical, albeit adapted, protocol for the synthesis of this compound from diethyl ketone. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity.
References
An In-depth Technical Guide to 3-Aminopentane (CAS: 616-24-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Aminopentane (CAS: 616-24-0), a key chemical intermediate. It covers its physicochemical properties, safety and handling protocols, and common experimental procedures.
Core Properties and Identification
This compound, also known as 1-Ethylpropylamine, is a primary aliphatic amine.[1][2][3] It is a colorless to pale yellow liquid with a characteristic amine or fishy odor.[1][4][5] This compound serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][4] Its molecular structure consists of a pentane (B18724) chain with an amino group attached to the third carbon atom.[1][2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 616-24-0 | [6][7][8] |
| Molecular Formula | C₅H₁₃N | [1][4][8] |
| Molecular Weight | 87.16 g/mol | [4][5][8] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Strong, ammonia-like, fishy | [4][5] |
| Boiling Point | 89-91 °C at 760 mmHg | [6] |
| Melting Point | -70 °C to -63.5 °C | [5][6] |
| Flash Point | 2 °C | [6] |
| Density | 0.736 g/cm³ | [5] |
| Solubility | Soluble in water and organic solvents | [1][9] |
| LogP (Octanol/Water) | 1.834 | [4] |
Safety, Handling, and Storage
This compound is classified as a hazardous chemical.[7] It is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[6][7][10] Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.
GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard Statements | H225 | Highly flammable liquid and vapour. | [6][10] |
| H314 | Causes severe skin burns and eye damage. | [6][10] | |
| H318 | Causes serious eye damage. | [6][10] | |
| Precautionary: Prevention | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [6][10] |
| P233 | Keep container tightly closed. | [6][10] | |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [6][10] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][10] | |
| Precautionary: Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] |
| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower. | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [10] | |
| Precautionary: Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [10] |
| P405 | Store locked up. | [10] | |
| Precautionary: Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [10][11] |
Handling and Storage Recommendations
-
Handling : Use in a well-ventilated area with explosion-proof equipment.[7][11] All metal parts of equipment must be grounded to prevent static discharge.[7][11] Avoid contact with skin, eyes, and inhalation of vapors.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[7][11] The substance is air-sensitive and should be stored under an inert atmosphere.[7][8]
-
Incompatible Materials : Strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7][11]
Experimental Protocols
Synthesis
While detailed, step-by-step synthesis protocols for this compound are typically proprietary, common laboratory-scale synthesis is achieved through the reductive amination of 3-pentanone (B124093) (diethyl ketone).
Methodology: Reductive Amination of 3-Pentanone
-
Imine Formation : 3-Pentanone is reacted with ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate) to form the corresponding imine intermediate. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
-
Reduction : The intermediate imine is then reduced to the primary amine, this compound. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney Nickel or Palladium).[12]
-
Work-up and Isolation : Following the reduction, an aqueous work-up is performed to quench any remaining reducing agent and separate the product. This typically involves pH adjustment and extraction of the amine into an organic solvent.
-
Purification : The crude product is purified, most commonly by fractional distillation, to yield pure this compound.
Purification
Fractional distillation is the primary method for purifying this compound from non-volatile impurities or solvents with different boiling points.
Methodology: Fractional Distillation
-
Apparatus Setup : Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask : Add the crude this compound to the distillation flask along with boiling chips to ensure smooth boiling.
-
Distillation : Gently heat the flask. The component with the lower boiling point will vaporize first, rise through the column, condense, and be collected in the receiving flask.
-
Fraction Collection : Monitor the temperature at the top of the column. Collect the fraction that distills at the known boiling point of this compound (89-91 °C). Discard any initial "forerun" that distills at a lower temperature and stop the distillation before higher-boiling impurities can distill over.
-
Final Product : The collected liquid is the purified this compound.
Caption: General workflow for the purification of this compound by fractional distillation.
Analytical Characterization
The identity and purity of this compound are confirmed using standard spectroscopic methods.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of this compound would show characteristic signals for the ethyl groups and the methine proton adjacent to the amine.[15]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The spectrum of this compound will exhibit characteristic N-H stretching absorptions for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for the alkyl chains.
-
Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[3] Electron ionization (EI-MS) would show the molecular ion peak (M⁺) at m/z = 87, confirming the molecular weight.
Caption: Workflow for the analytical characterization of this compound.
Chemical Reactivity and Applications
As a primary amine, this compound exhibits basic properties and undergoes reactions typical of this functional group, such as acylation and alkylation, to form a variety of derivative compounds.[1][5] Its primary application is as a chemical intermediate or building block in the synthesis of more complex molecules.[4] It is particularly valuable in creating soluble imides and imines without introducing a chiral center.[16]
Caption: Role of this compound as a chemical intermediate in various industries.
Biological Activity and Signaling Pathways
While this compound has been noted as a metabolite observed in cancer metabolism, specific biological activities or roles in cellular signaling pathways are not well-documented in publicly available literature.[2] Its derivatives, rather than the compound itself, are typically the focus of drug development and biological evaluation. For instance, complex molecules containing a 3-amino group have been investigated as allosteric activators of phosphatases like SHP1, but these structures are significantly different from this compound.[12] Therefore, no specific signaling pathways involving this compound can be detailed at this time.
References
- 1. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]
- 2. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pentanamine [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical chemistry introductions | RSC Education [edu.rsc.org]
- 14. Spectroscopic Methods and Analyses : NMR, Mass Spectrometry, and Metalloprotein Techniques Jones, Christopher - Jarir.com KSA [jarir.com]
- 15. This compound(616-24-0) 1H NMR spectrum [chemicalbook.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 3-Aminopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-aminopentane, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.
| Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |
| -CH(NH₂) | ~2.55 | Multiplet |
| -NH₂ | ~1.7 | Singlet (broad) |
| -CH₂- | ~1.28 - 1.46 | Multiplet |
| -CH₃ | ~0.92 | Triplet |
Table 1: ¹H NMR Spectroscopic Data for this compound in Deuterochloroform (CDCl₃) at 400 MHz.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Assignment | Chemical Shift (δ) in ppm (CDCl₃) |
| -CH(NH₂) | Not explicitly found |
| -CH₂- | Not explicitly found |
| -CH₃ | Not explicitly found |
Table 2: ¹³C NMR Spectroscopic Data for this compound in Deuterochloroform (CDCl₃).[2][3] Note: Specific peak assignments for ¹³C NMR were not available in the searched literature, however, spectra are available for reference.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a primary amine, shows characteristic absorption bands.
| Wave Number (cm⁻¹) | Assignment | Intensity |
| 3500 - 3300 | N-H Stretch (primary amine) | Medium |
| 2950 - 2850 | C-H Stretch (alkyl) | Strong |
| 1640 - 1550 | N-H Bend (scissoring) | Medium |
| 1250 - 1000 | C-N Stretch | Medium-Strong |
Table 3: Key IR Absorption Bands for this compound.[4][5][6] The spectrum is typically measured as a liquid film.[3][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is obtained using electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 87 | ~1.2 | [M]⁺ (Molecular Ion) |
| 58 | 100 | [M - C₂H₅]⁺ |
| 41 | ~20.6 | [C₃H₅]⁺ |
| 30 | ~11.2 | [CH₂NH₂]⁺ |
Table 4: Mass Spectrometry Data for this compound.[8] The molecular ion peak is observed at m/z 87.[8] The base peak at m/z 58 corresponds to the loss of an ethyl radical via alpha-cleavage, a characteristic fragmentation for aliphatic amines.[9][10]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11] The solution should be clear and homogeneous.
-
Transfer : Using a pipette, transfer the solution into a clean 8-inch NMR tube to a depth of about 4.5 cm.[11]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically set up with a specific pulse program for ¹H or ¹³C acquisition. For routine ¹³C spectra of small molecules, a 30° pulse angle and a 4-second acquisition time are often recommended.[12]
-
Data Acquisition : The data is acquired over a number of scans to improve the signal-to-noise ratio.
-
Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (Liquid Film/ATR)
-
Sample Preparation (Liquid Film) : Place a drop of neat this compound on a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin liquid film between the plates.[13]
-
Sample Preparation (ATR) : Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a single drop of the liquid sample directly onto the ATR crystal.[14][15]
-
Background Spectrum : Acquire a background spectrum of the empty cell or clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Spectrum : Place the prepared sample in the instrument's sample holder and acquire the spectrum. Typically, multiple scans are averaged to enhance the signal-to-noise ratio. The spectral range is commonly set from 4000 to 400 cm⁻¹.[14]
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[16][17] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation : The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged species.[18]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
References
- 1. This compound(616-24-0) 1H NMR [m.chemicalbook.com]
- 2. This compound(616-24-0) 13C NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. scribd.com [scribd.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. This compound(616-24-0) IR Spectrum [chemicalbook.com]
- 8. This compound(616-24-0) MS [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.latech.edu [chem.latech.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Aminopentane: Molecular Properties and Characterization Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular properties of 3-Aminopentane, a primary aliphatic amine. It includes key quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its identification. This compound, also known as pentan-3-amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from its properties as a primary amine, which allows it to participate in a wide range of chemical reactions.
Core Molecular and Physical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below. These data are essential for its application in chemical synthesis and for its characterization.
| Property | Value |
| Molecular Formula | C5H13N[2][3][4][5][6] |
| Molecular Weight | 87.16 g/mol [2][3][6][7] |
| Appearance | Colorless to faintly yellow liquid[2][3] |
| Boiling Point | 89-91 °C[2] |
| Density | 0.748 g/mL at 25 °C |
| CAS Number | 616-24-0[4] |
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for its use in research and development. The following are detailed methodologies for key analytical techniques used to identify and verify this compound.
Infrared (IR) Spectroscopy
Objective: To identify the primary amine functional group and other structural features of this compound.
Methodology:
-
Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup:
-
An FTIR spectrometer is used.
-
The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
A background spectrum of the clean salt plates is collected.
-
-
Data Acquisition: The IR spectrum of the sample is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands of a primary amine.
-
N-H Stretch: Two distinct bands are expected in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.
-
N-H Bend (Scissoring): A band should be observed in the 1650-1580 cm⁻¹ region.
-
C-N Stretch: A medium to weak band is expected in the 1250-1020 cm⁻¹ range for an aliphatic amine.
-
N-H Wag: A broad, strong band may be present in the 910-665 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound and confirm the position of the amino group.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
-
Instrument Setup:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed for homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are recorded. The N-H protons often appear as a broad signal that can be exchanged with D₂O.
-
¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of unique carbon environments.
-
-
Data Interpretation: The spectra are analyzed to confirm the structure of this compound. The symmetry of the molecule should be reflected in the number of distinct signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and to confirm its molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
A capillary column suitable for the analysis of amines (e.g., a CP-Sil 13 CB column) is installed.
-
The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation.
-
Helium is typically used as the carrier gas.
-
-
Mass Spectrometer (MS):
-
The MS is operated in electron ionization (EI) mode, typically at 70 eV.
-
The mass analyzer is set to scan a relevant mass range (e.g., m/z 30-200).
-
-
-
Data Acquisition: The prepared sample is injected into the GC. As the components of the sample elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is recorded.
-
Data Interpretation:
-
The gas chromatogram is analyzed to determine the retention time of the main peak, which indicates the purity of the sample.
-
The mass spectrum of the peak corresponding to this compound is analyzed. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8] The fragmentation pattern, including characteristic α-cleavage of the C-C bond adjacent to the nitrogen, is also used for structural confirmation.
-
Workflow for Amine Characterization
The following diagram illustrates a logical workflow for the identification and characterization of an unknown primary amine sample, such as this compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | Building Block | MedChemExpress [medchemexpress.eu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
3-Aminopentane: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopentane, also known as pentan-3-amine or 1-ethylpropylamine, is a primary aliphatic amine that serves as a valuable and versatile building block in organic synthesis. Its symmetrical, branched structure provides unique steric and electronic properties that are leveraged in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and its application in the development of bioactive compounds, supported by detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
This compound is a colorless, flammable, and corrosive liquid with a characteristic amine odor. Its fundamental properties and spectroscopic data are summarized below for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 616-24-0 | [1] |
| Molecular Formula | C₅H₁₃N | [1] |
| Molar Mass | 87.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 89-91 °C | [2] |
| Density | 0.748 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4055 | [2] |
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 2.53 (quintet, 1H, CH-N), 1.38 (q, 4H, CH₂), 1.11 (s, 2H, NH₂), 0.88 (t, 6H, CH₃) |
| ¹³C NMR | CDCl₃ | 53.9 (CH-N), 29.8 (CH₂), 10.1 (CH₃) |
Synthesis of this compound
The most common and industrially relevant methods for the synthesis of this compound involve the reductive amination of 3-pentanone (B124093). This can be achieved through two primary routes: catalytic hydrogenation and the Leuckart reaction.
Synthesis Workflow: Reductive Amination of 3-Pentanone
Caption: General workflow for the synthesis of this compound.
Experimental Protocol 1: Catalytic Reductive Amination
Catalytic reductive amination offers a high-yield, clean method for producing primary amines from ketones. The reaction proceeds by forming an imine intermediate in situ, which is then immediately reduced under hydrogen pressure using a metal catalyst.
Reaction Scheme: (CH₃CH₂)₂C=O + NH₃ + H₂ --(Catalyst)--> (CH₃CH₂)₂CHNH₂ + H₂O
Procedure: A high-pressure autoclave is charged with 3-pentanone (0.5 mmol), aqueous ammonia (3.5 mL, 25-32% solution), and a heterogeneous catalyst such as an iron or cobalt complex (e.g., 10 mol% Fe/(N)SiC or 1.5 mol% Co/N-SiC).[3][4] The vessel is sealed, purged with hydrogen, and then pressurized with H₂ (10-65 bar). The mixture is heated to a temperature between 50-140 °C and stirred for 20 hours.[3][4] After cooling and venting, the catalyst is filtered off, and the product is extracted from the aqueous solution. The amine is typically converted to its hydrochloride salt for isolation and purification, affording yields often exceeding 80%.[3]
Table 3: Catalytic Reductive Amination of 3-Pentanone
| Catalyst | H₂ Pressure | Temperature | Yield (%) | Reference |
| Fe/(N)SiC | 65 bar | 140 °C | 89 | [3] |
| Co/N-SiC | 10 bar | 50 °C | >95 (Typical for aliphatic ketones) | [4] |
Experimental Protocol 2: Leuckart Reaction
The Leuckart reaction is a classic method for reductive amination that uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. It is particularly useful when high-pressure hydrogenation equipment is unavailable.
Reaction Scheme: (CH₃CH₂)₂C=O + 2 HCOONH₄ --(Heat)--> (CH₃CH₂)₂CHNHCHO + 2 H₂O + NH₃ + CO₂ (CH₃CH₂)₂CHNHCHO + H₂O --(H⁺)--> (CH₃CH₂)₂CHNH₂ + HCOOH
Procedure: A mixture of 3-pentanone and an excess of ammonium formate (typically a 2:1 molar ratio of formate to ketone) is heated to 150-185 °C for several hours.[5][6] During the reaction, an N-formyl intermediate is formed. After cooling, the mixture is hydrolyzed with a strong acid (e.g., concentrated HCl) by heating under reflux to cleave the formyl group. The resulting solution is made basic to liberate the free amine, which is then extracted with an organic solvent, dried, and purified by distillation. Yields for the Leuckart reaction with aliphatic ketones can vary but are generally moderate to good.
Core Reactions of this compound as a Building Block
As a primary amine, this compound readily undergoes N-alkylation and N-acylation reactions, making it an excellent scaffold for introducing the 3-pentyl group into more complex molecules.
N-Acylation Reactions
N-acylation is a fundamental transformation used to form amide bonds, which are prevalent in pharmaceuticals. This compound can be acylated using acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
Reaction Scheme: (CH₃CH₂)₂CHNH₂ + C₆H₅COCl --(Base)--> (CH₃CH₂)₂CHNHCOC₆H₅ + Base·HCl
Procedure: In a flask, this compound (1.0 eq) is dissolved in a suitable aprotic solvent like dichloromethane (B109758) or mixed neat.[7] An equimolar amount of benzoyl chloride (1.0 eq) is added, often at room temperature.[7] For reactions in solution, a base such as pyridine (B92270) or triethylamine (B128534) (1.1 eq) is included. The reaction is typically exothermic and proceeds rapidly. After stirring for a short period (5-30 minutes), the reaction mixture is worked up by washing with dilute acid and base to remove unreacted starting materials and the base hydrochloride salt. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
Reaction Scheme: (CH₃CH₂)₂CHNH₂ + (CH₃CO)₂O --> (CH₃CH₂)₂CHNHCOCH₃ + CH₃COOH
Procedure: this compound (1.0 eq) is dissolved in a suitable solvent or used neat. Acetic anhydride (B1165640) (1.0-1.1 eq) is added, often at 0 °C to control the exothermic reaction, and the mixture is allowed to warm to room temperature. The reaction is stirred for 1-3 hours. Upon completion, the mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the product, which can be purified by distillation or chromatography.
Table 4: Representative N-Acylation Reaction Yields
| Acylating Agent | Product | Typical Yield (%) |
| Benzoyl Chloride | N-(pentan-3-yl)benzamide | 80-95 |
| Acetic Anhydride | N-(pentan-3-yl)acetamide | >90 |
N-Alkylation Reactions
N-alkylation introduces further substitution on the nitrogen atom. While direct alkylation with alkyl halides can lead to over-alkylation, reductive amination of this compound with another carbonyl compound is a highly effective method for controlled mono-alkylation.
This procedure is relevant to the synthesis of the Ibandronate intermediate, 3-(N-methyl-N-pentylamino)propionic acid.
Reaction Scheme: (CH₃CH₂)₂CHNH₂ + CH₂O + HCOOH --> (CH₃CH₂)₂CHN(CH₃)₂ + H₂O + CO₂ (Eschweiler-Clarke type) Note: A more controlled synthesis to the Ibandronate intermediate involves a multi-step pathway.
Applications in Drug Development
The 3-pentylamino moiety is a feature in several classes of bioactive molecules, where its steric bulk and lipophilicity can enhance receptor binding, improve pharmacokinetic properties, or modulate metabolic stability.
Case Study 1: Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
CRF1 receptor antagonists are investigated for the treatment of stress-related disorders like anxiety and depression.[8] The 3-pentylamino group has been incorporated into tricyclic antagonists to optimize binding affinity and physicochemical properties. In the synthesis of compounds like NBI-35965, a precursor containing the 3-pentylamino group is alkylated to build the complex heterocyclic core.[9]
Caption: Role of this compound derivatives in CRF1 antagonist synthesis.
The synthesis of the tricyclic core of NBI-35965 involves the alkylation of a pyrazolopyrimidine intermediate with a side chain that includes the 3-pentylamino group, highlighting its role as a key structural component.[9]
Case Study 2: Ibandronate Synthesis Intermediate
Ibandronate (Boniva) is a nitrogen-containing bisphosphonate used to treat osteoporosis. A key intermediate in its synthesis is 3-(N-methyl-N-pentylamino)propionic acid.[10] While industrial syntheses may start from other precursors, a logical laboratory synthesis can involve this compound as the starting material for the N-pentyl group.
Caption: Conceptual pathway to Ibandronate via a this compound starting material.
A common route involves the Michael addition of an N-alkylated pentylamine to an acrylate, followed by hydrolysis.[11] For example, N-methyl-3-aminopentane could react with methyl acrylate, followed by hydrolysis, to yield the target intermediate. The synthesis of this key intermediate often starts with n-pentylamine which is then methylated and subsequently reacted in a Michael addition.[11]
Conclusion
This compound is a readily accessible and highly functional building block for organic synthesis. Its preparation via reductive amination of 3-pentanone is efficient and scalable. The primary amine functionality allows for straightforward incorporation into larger molecules through robust N-acylation and N-alkylation reactions. Its utility is demonstrated in the synthesis of complex pharmaceutical targets, such as CRF1 receptor antagonists and key intermediates for bisphosphonate drugs, where the 3-pentyl group plays a crucial role in defining the molecule's biological activity and properties. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. sciencemadness.org [sciencemadness.org]
- 10. brainly.com [brainly.com]
- 11. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Primary Amine Group in 3-Aminopentane
This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in this compound (also known as pentan-3-amine or 1-ethylpropylamine). This compound serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its reactivity is governed by the electronic and steric properties of its primary amine functional group. This document details its physicochemical characteristics, explores the factors influencing its reactivity, and provides standardized protocols for its key chemical transformations.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 616-24-0 | [3][4] |
| Molecular Formula | C₅H₁₃N | [3][4] |
| Molecular Weight | 87.16 g/mol | [3][5] |
| Appearance | Clear, colorless to faintly yellow liquid | [3][4] |
| Boiling Point | 89-91 °C | [3][6] |
| Density | 0.748 g/mL at 25 °C | [3][6] |
| pKa of Conjugate Acid | 10.59 at 17 °C | [3][4][7] |
| Water Solubility | Soluble |[3][4] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference(s) |
|---|---|---|
| ¹H NMR | Spectrum available, characteristic peaks for ethyl and methine protons expected. | [8] |
| ¹³C NMR | Spectrum available, distinct signals for the three unique carbon environments. | [8] |
| IR Spectroscopy | Spectrum available, N-H stretching bands expected for a primary amine. | [8] |
| Mass Spectrometry | Molecular ion peak (M+) and fragmentation patterns available. |[5] |
Core Reactivity of the Primary Amine Group
The chemical behavior of this compound is dominated by the lone pair of electrons on its nitrogen atom. This lone pair imparts both basic and nucleophilic characteristics. However, the molecule's structure, specifically the two ethyl groups attached to the α-carbon, introduces significant steric hindrance that modulates this reactivity.[9][10]
Basicity
Like most aliphatic amines, this compound is a weak base.[] The pKa of its conjugate acid is approximately 10.59, making it a stronger base than ammonia.[3][12] This increased basicity is attributed to the electron-donating inductive effect of the two ethyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[13][14]
Nucleophilicity
The lone pair also makes the nitrogen atom a potent nucleophile, enabling it to attack electron-deficient centers.[][14] This property is the foundation for its utility in synthesis, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds through reactions such as alkylation and acylation.[1]
Steric Hindrance
The presence of two ethyl groups adjacent to the amine functionality creates steric bulk. This bulk can impede the approach of electrophiles to the nitrogen atom, particularly in reactions that require a specific trajectory of attack, such as the Sₙ2 mechanism.[15][16] This steric hindrance can decrease reaction rates compared to less hindered primary amines (e.g., n-propylamine) and can be leveraged to influence reaction selectivity.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Pentanamine [webbook.nist.gov]
- 6. This compound | CAS#:616-24-0 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. This compound(616-24-0) 1H NMR spectrum [chemicalbook.com]
- 9. fastercapital.com [fastercapital.com]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 12. Video: Basicity of Aliphatic Amines [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
Thermal Stability and Decomposition of 3-Aminopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-aminopentane. Due to a lack of direct experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound in the reviewed scientific literature, this guide synthesizes information from theoretical studies on analogous primary aliphatic amines and general principles of thermal analysis. The content herein offers insights into the expected thermal behavior, potential decomposition pathways, and key kinetic parameters. Detailed hypothetical experimental protocols for future TGA and DSC studies on this compound are also presented to guide researchers in this area.
Introduction
This compound, a primary aliphatic amine, finds applications in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and for its use in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of potentially hazardous or reactive byproducts, impacting process safety and product purity. This guide aims to provide a detailed technical resource on the thermal properties of this compound, addressing its stability and decomposition mechanisms.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| Boiling Point | 89-91 °C |
| Density | 0.748 g/mL at 25 °C |
| Appearance | Colorless liquid |
Thermal Stability and Decomposition
Predicted Onset of Decomposition
Based on studies of other aliphatic amines, it is anticipated that the thermal decomposition of this compound in an inert atmosphere would commence at elevated temperatures. For instance, studies on the pyrolysis of aliphatic amines adsorbed on surfaces have shown desorption at temperatures around 260 °C, with more significant decomposition occurring at temperatures of 600 °C and above. It is important to note that the presence of catalysts, oxygen, or other reactive species can significantly lower the decomposition temperature.
Predicted Decomposition Pathways
Theoretical studies on the thermal decomposition of 1-propylamine suggest several possible decomposition channels that are likely applicable to this compound. These pathways involve unimolecular reactions leading to the formation of various stable molecules. The primary proposed decomposition pathways for a primary amine like this compound are:
-
β-Elimination: This is often a major pathway for amines with hydrogen atoms on the carbon beta to the amino group. For this compound, this would involve the transfer of a hydrogen atom from a methylene (B1212753) group (C2 or C4) to the nitrogen atom, followed by the cleavage of the C-N bond to yield an alkene and ammonia.
-
α-C-C Bond Cleavage: Cleavage of the carbon-carbon bond adjacent to the C-N bond can lead to the formation of smaller alkyl radicals and an imine intermediate.
-
Dehydrogenation: The removal of hydrogen atoms can lead to the formation of imines.
-
Intermolecular Reactions: At higher concentrations or in the liquid phase, intermolecular reactions can occur, leading to the formation of larger, more complex nitrogen-containing compounds.
The following diagram illustrates the potential primary decomposition pathways for this compound based on theoretical models of similar amines.
A Technical Guide to 3-Aminopentane: Commercial Availability, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopentane, also known as 1-ethylpropylamine, is a primary aliphatic amine that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the preparation of imines and other nitrogen-containing compounds, making it a relevant intermediate in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a comparative summary of suppliers and their product specifications. Additionally, it details a representative experimental protocol for its application in organic synthesis and presents a logical workflow for its procurement and use in a research and development setting.
Introduction
This compound (CAS No. 616-24-0) is a colorless to pale yellow liquid with a characteristic amine odor.[1] As a primary amine, its nucleophilic nature allows it to readily participate in a variety of chemical transformations, such as N-alkylation, acylation, and condensation reactions with carbonyl compounds to form imines.[1] This reactivity profile makes it a useful intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide aims to provide researchers and drug development professionals with the necessary information to effectively source and utilize this compound in their synthetic endeavors.
Commercial Availability and Suppliers
This compound is commercially available from a range of global suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 98%. Below is a comparative summary of prominent suppliers and their offerings.
| Supplier | Product/Grade | Purity | Available Quantities |
| Thermo Fisher Scientific | This compound | ≥97.5% (GC) | 5 g, 25 g, 100 g |
| TCI America | This compound | >98.0% (GC) | 25 mL, 100 mL, 500 mL |
| Parchem | This compound | Inquire for specifications | Bulk quantities available |
| Henan Fengda Chemical Co., Ltd. | This compound | 99% | Kilogram to ton quantities |
| Lab Pro Inc. | This compound | Min. 98.0% (GC) | 25 mL, 100 mL |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 616-24-0 | [2] |
| Molecular Formula | C5H13N | [2] |
| Molecular Weight | 87.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 89-91 °C | |
| Density | 0.748 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4055 | |
| Solubility | Soluble in water | [1] |
Experimental Protocol: Synthesis of N-(pentan-3-yl)benzamide
The following is a representative protocol for the acylation of this compound to form an amide, a common transformation in organic synthesis. This procedure is adapted from general methods for N-benzamide synthesis.[3]
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (or another suitable base)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) (for extraction)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Workflow for Procurement and Use of this compound in R&D
The following diagram illustrates a typical workflow for a researcher from identifying the need for this compound to its final use in a synthetic protocol.
Synthetic Application: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, allowing for the formation of secondary and tertiary amines from primary amines and carbonyl compounds.[4] this compound, as a primary amine, is an excellent candidate for this reaction. The process typically involves the initial formation of an imine intermediate through the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[5]
The following diagram illustrates the general mechanism of a one-pot reductive amination using this compound.
Safety Information
This compound is a flammable and corrosive liquid.[2] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily available and versatile primary amine that serves as a key building block in organic synthesis. Its commercial availability from multiple suppliers in various quantities and purities makes it accessible for a wide range of research and development applications. The straightforward reactivity of this compound in fundamental transformations like acylation and reductive amination underscores its utility for researchers and scientists in the pharmaceutical and chemical industries. Proper handling and adherence to safety protocols are paramount when working with this compound.
References
Methodological & Application
The Utility of 3-Aminopentane in Catalysis: A Review of Potential Applications
Introduction
In the vast landscape of catalytic chemistry, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. While complex, multi-dentate ligands often take center stage, simpler molecules can offer unique advantages in terms of cost, availability, and specific steric or electronic properties. 3-Aminopentane, a simple, secondary alkylamine, represents a class of ligands whose potential in catalysis is an area of ongoing exploration. This document provides an overview of the contexts in which simple alkylamines like this compound could be applied as ligands in catalytic transformations, based on analogous systems and general principles in organometallic chemistry. While specific, detailed protocols for this compound are not widely documented in peer-reviewed literature, this note will extrapolate potential applications and provide generalized experimental frameworks.
Potential Application: Palladium-Catalyzed Cross-Coupling Reactions
Simple alkylamines have been investigated as ancillary ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these roles, they can influence the stability and activity of the palladium catalyst. The nitrogen atom of this compound can coordinate to the palladium center, potentially stabilizing catalytic intermediates and modulating the electronic environment of the metal. The sterically accessible nature of the amine could facilitate substrate access to the catalytic center.
Generalized Experimental Protocol for a Suzuki-Miyaura Coupling
This protocol is a generalized procedure and would require optimization for specific substrates and for the use of this compound as a ligand.
Materials:
-
Palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Arylboronic acid
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 1-5 mol%).
-
Add this compound as the ligand. The ligand-to-metal ratio is a critical parameter to optimize, typically ranging from 1:1 to 4:1.
-
Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., Ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hypothetical Performance Data
The following table presents hypothetical data for a Suzuki-Miyaura coupling reaction to illustrate how results would be presented.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | This compound | Data not available |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | This compound | Data not available |
Visualization of a Generalized Catalytic Workflow
The following diagrams illustrate a typical workflow for performing and analyzing a catalytic reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While this compound is not a commonly cited ligand in the catalysis literature, its structural simplicity and electronic properties suggest it could play a role in various transition metal-catalyzed reactions. The protocols and concepts outlined here serve as a foundational guide for researchers interested in exploring the catalytic applications of simple alkylamines. Further empirical investigation is necessary to fully elucidate the efficacy and specific advantages of using this compound as a ligand in catalysis. Researchers and drug development professionals are encouraged to use these notes as a starting point for optimization and discovery in their own work.
Application Notes and Protocols for N-Alkylation of 3-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-aminopentane, a common secondary amine building block in organic synthesis. The following sections outline three robust methodologies: Direct Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Amination. These methods offer versatile strategies for the synthesis of tertiary amines, which are prevalent in pharmaceuticals and other functional materials.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical SN2 reaction where this compound acts as a nucleophile, attacking an alkyl halide.[1] This method is straightforward but can be prone to over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts.[2] The use of a non-nucleophilic base is crucial to neutralize the ammonium salt formed during the reaction.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)[3]
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous acetonitrile.
-
Addition of Reagents: Add Hünig's base (1.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed. The reaction may be gently heated if proceeding slowly.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure tertiary amine.[3]
Method 2: Reductive Amination
Reductive amination is a highly efficient and widely used method for N-alkylation that avoids the issue of over-alkylation seen in direct alkylation.[4][5] The reaction proceeds by forming an iminium ion from this compound and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[6] Sodium triacetoxyborohydride (B8407120) (STAB) is a common choice as it is selective for the iminium ion over the carbonyl starting material.[7]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Iminium Ion Formation: If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Effervescence may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[8][9] This method is highly versatile, with a broad substrate scope and functional group tolerance.[10]
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene (B28343) or dioxane
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a Schlenk flask or inside a glovebox, combine the aryl halide (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Addition of Reagents: Add the base (1.4 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reaction Mixture: Add anhydrous toluene, followed by this compound (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
| Method | Alkylating/Arylating Agent | Typical Base/Reagent | Solvent | Typical Yield (%) | Key Advantages |
| Direct Alkylation | Alkyl Halide | Hünig's Base | Acetonitrile | 60-85 | Simple procedure, readily available reagents.[3] |
| Reductive Amination | Aldehyde/Ketone | STAB | DCM/DCE | 75-95 | High selectivity, avoids over-alkylation.[4][5] |
| Buchwald-Hartwig | Aryl Halide | NaOtBu | Toluene | 70-90 | Broad scope for N-arylation, high functional group tolerance.[8][10] |
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Reductive amination signaling pathway.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note: Derivatization of Primary Amines for GC-MS Analysis
INTRODUCTION Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as primary amines, are not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts these non-volatile compounds into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2][3]
This application note details a protocol for the derivatization of primary amines, such as 3-aminopentane, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a silylating agent. Silylation involves the replacement of active hydrogen atoms in the amine group with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the analyte.[2][4] This method is widely applicable to various primary amines and is particularly useful in fields such as drug development, clinical diagnostics, and environmental analysis.
Principle of Derivatization
The derivatization of primary amines with BSTFA is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the silicon atom of the silylating agent. This results in the formation of a more volatile and thermally stable TMS-derivative, which is readily analyzed by GC-MS. The reaction is typically carried out in an aprotic solvent and may be facilitated by heating.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of primary amines by GC-MS is depicted in the following diagram.
Caption: A logical diagram illustrating the key steps in the derivatization and subsequent GC-MS analysis of primary amines.
Detailed Experimental Protocol
1. Materials and Reagents
-
Analyte: this compound or other primary amine standard
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Solvent: Anhydrous Pyridine or Acetonitrile
-
Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., a deuterated analog of the analyte or a compound with similar chemical properties.
-
Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Heating block or oven
-
Autosampler vials with inserts
-
Microsyringes
-
Vortex mixer
-
2. Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine standard in the chosen aprotic solvent.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For unknown samples, perform a suitable extraction to isolate the amine-containing fraction and dissolve it in the aprotic solvent.
3. Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample extract into a clean, dry autosampler vial.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
If using an internal standard, add the appropriate volume at this stage.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of TMS-derivatized primary amines. These may need to be optimized for specific analytes and instrumentation.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-500 |
Data Presentation and Expected Results
The derivatization of primary amines with BSTFA is expected to yield a single, sharp chromatographic peak for each analyte, with improved peak shape and reduced tailing compared to the underivatized compound. The mass spectrum of the TMS-derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.
Table 1: Quantitative Data for Derivatized this compound
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 10% |
| Recovery (%) | 90-110% |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.
Signaling Pathway/Reaction Mechanism
The silylation of a primary amine with BSTFA proceeds via a nucleophilic attack of the amine on the silicon atom of the silylating agent.
Caption: The chemical reaction showing the derivatization of a primary amine to its trimethylsilyl (TMS) derivative using BSTFA.
Conclusion
The derivatization of primary amines using BSTFA is a robust and reliable method for their analysis by GC-MS. This protocol provides a detailed procedure that can be adapted for a wide range of primary amines, enabling their sensitive and accurate quantification in various matrices. The improved volatility and thermal stability of the TMS-derivatives lead to enhanced chromatographic performance and reliable mass spectral data, making this a valuable technique for researchers, scientists, and drug development professionals.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Schiff Bases from 3-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone in medicinal and coordination chemistry.[1] These compounds are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] The imine linkage is critical for their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3] While aromatic amines are commonly used, Schiff bases derived from aliphatic amines are also of significant interest, though they can sometimes be less stable.[4]
This document provides detailed protocols for the synthesis of novel Schiff bases using 3-aminopentane, a readily available aliphatic amine. The protocols are designed to be a robust starting point for researchers aiming to synthesize and screen a library of new chemical entities for potential therapeutic applications. The exploration of derivatives from this compound offers a pathway to novel structures with unique steric and electronic properties that may lead to enhanced biological activity.
Potential Applications in Drug Development
Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes, often exhibiting enhanced biological activity compared to the free ligands. The nitrogen atom in the imine group and other potential donor atoms in the aldehyde precursor allow for the formation of bi-, tri-, or multidentate ligands.[5] Novel Schiff bases derived from this compound are promising candidates for evaluation in several therapeutic areas:
-
Antimicrobial Agents : Schiff bases have shown potent activity against a wide range of bacteria and fungi.[6] The lipophilicity of the aliphatic side chains from this compound may enhance membrane permeability, a key factor for antimicrobial efficacy.
-
Anticancer Agents : Many Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] They can induce apoptosis and inhibit protein kinases, making them valuable scaffolds in oncology research.[4]
-
Anti-inflammatory and Analgesic Agents : Certain Schiff bases have demonstrated significant anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes involved in the inflammatory cascade.[1][5]
-
Antiviral Activity : As the need for new antiviral agents grows, Schiff bases have emerged as a class of non-nucleoside compounds with potential activity against various viruses.[3]
General Reaction Scheme
The synthesis involves a condensation reaction between this compound and a suitable aldehyde (e.g., an aromatic or heterocyclic aldehyde). The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Novel Schiff Base from this compound and Salicylaldehyde (B1680747)
This protocol details a standard reflux condensation method, which is broadly applicable for various aromatic aldehydes.
A. Materials and Equipment
-
This compound (≥98%)
-
Salicylaldehyde (≥98%)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
B. Procedure
-
In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in 30 mL of absolute ethanol.
-
While stirring, add this compound (0.87 g, 10 mmol) dropwise to the aldehyde solution at room temperature.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate (B1210297) mobile phase). The reaction is typically complete within 2-4 hours.[7]
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the flask in an ice bath to promote crystallization of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 40-50°C.
C. Characterization
-
Determine the melting point of the dried product.
-
Obtain the FT-IR spectrum to confirm the formation of the imine bond (C=N stretch typically appears around 1620-1640 cm⁻¹) and the disappearance of the C=O and N-H (from the primary amine) stretching bands of the reactants.[8]
-
Use ¹H and ¹³C NMR spectroscopy to confirm the structure. The azomethine proton (-CH=N-) typically appears as a singlet between δ 8.0-9.0 ppm in the ¹H NMR spectrum.[8]
-
Perform mass spectrometry to determine the molecular weight of the synthesized Schiff base.
References
- 1. ijacskros.com [ijacskros.com]
- 2. scispace.com [scispace.com]
- 3. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application of 3-Aminopentane in the Synthesis of Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various organic compounds, Schiff bases, formed by the condensation reaction of a primary amine and an aldehyde or ketone, have emerged as a promising class of corrosion inhibitors. Their efficacy is attributed to the presence of the azomethine group (-C=N-) and other heteroatoms (like N, O, S) and aromatic rings in their structure, which facilitate adsorption onto the metal surface, forming a protective barrier.
3-Aminopentane, a primary aliphatic amine, presents an interesting precursor for the synthesis of novel Schiff base corrosion inhibitors. Its branched alkyl structure may influence its solubility and the morphology of the protective film formed on the metal surface. This document provides a detailed guide for the synthesis of a potential corrosion inhibitor from this compound and its evaluation.
Synthesis of a this compound-Based Schiff Base Corrosion Inhibitor
A common strategy for synthesizing Schiff base corrosion inhibitors is the reaction of a primary amine with an aldehyde containing hydroxyl or other functional groups that can enhance adsorption. A representative synthesis involves the reaction of this compound with salicylaldehyde (B1680747).
Proposed Reaction
Caption: Synthesis of a Schiff base from this compound.
Experimental Protocol: Synthesis of N-salicylidene-3-aminopentane
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol of salicylaldehyde in 100 mL of absolute ethanol.
-
Reaction Initiation: While stirring the salicylaldehyde solution, add 0.1 mol of this compound dropwise at room temperature.
-
Reflux: After the addition is complete, reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid product is recrystallized from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized Schiff base as a corrosion inhibitor is evaluated using various electrochemical and weight loss techniques. The following protocols are for testing on mild steel in a 1 M HCl solution, a common corrosive environment for screening inhibitors.
Experimental Workflow
Caption: Workflow for evaluating a corrosion inhibitor.
Weight Loss Method
This gravimetric method provides a straightforward determination of the average corrosion rate.
Protocol:
-
Coupon Preparation: Mechanically polish mild steel coupons of known dimensions, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with different concentrations of the synthesized inhibitor.
-
Exposure: Keep the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified period (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution), rinse with distilled water and acetone, dry, and weigh accurately.
-
Calculation:
-
Corrosion Rate (CR): CR (mm/y) = (K × W) / (A × T × D)
-
K = 8.76 × 10⁴ (constant)
-
W = Weight loss in grams
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Data Presentation:
| Inhibitor Conc. (mM) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Blank | Value | Value | - |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Electrochemical Measurements
These techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
This method determines the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.
Protocol:
-
Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Icorr_blank = Corrosion current density in the absence of inhibitor
-
Icorr_inh = Corrosion current density in the presence of inhibitor
-
-
Data Presentation:
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | IE (%) |
| Blank | Value | Value | Value | Value | - |
| 0.1 | Value | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value | Value |
EIS provides information about the resistance of the protective film and the charge transfer process at the metal/solution interface.
Protocol:
-
Stabilization: Allow the OCP to stabilize as in the potentiodynamic polarization experiment.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Rct_blank = Charge transfer resistance in the absence of inhibitor
-
Rct_inh = Charge transfer resistance in the presence of inhibitor
-
-
Data Presentation:
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | Value | Value | - |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Adsorption Isotherm and Mechanism of Inhibition
The data obtained from the above experiments can be used to understand the adsorption behavior of the inhibitor on the metal surface. By fitting the data to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin), the mode of adsorption (physisorption or chemisorption) can be inferred.
Caption: Logical flow of corrosion inhibition.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel corrosion inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis and systematic evaluation of these compounds. By following these methodologies, researchers can effectively assess the performance of new inhibitors and gain insights into their mechanism of action, contributing to the advancement of corrosion science and the development of more effective and environmentally friendly corrosion protection strategies.
Experimental procedure for the acylation of 3-Aminopentane
Application Note: Acylation of 3-Aminopentane
Introduction
The N-acylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the formation of amides. Amides are prevalent structural motifs in a vast range of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed experimental protocols for the acylation of this compound, a common secondary amine, to form N-(pentan-3-yl)acetamide. Two standard methods are presented, utilizing acetyl chloride and acetic anhydride (B1165640) as the acylating agents. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
The general reaction involves the nucleophilic attack of the secondary amine, this compound, on the electrophilic carbonyl carbon of an acylating agent.[1][2] For acyl chlorides, a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4] Acetic anhydride can also be used, often providing a milder reaction.[5]
Chemical Reaction Pathway
The acylation of this compound with an acylating agent (acetyl chloride or acetic anhydride) proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding amide, N-(pentan-3-yl)acetamide.
Caption: General reaction scheme for the acylation of this compound.
Experimental Protocols
Two primary methods for the acylation of this compound are detailed below.
Protocol 1: Acylation using Acetyl Chloride
This protocol utilizes acetyl chloride, a highly reactive acylating agent, in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[3][6]
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.[3]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[6]
-
Reagent Addition: Add acetyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[3] For TLC, ninhydrin (B49086) stain can be useful for visualizing the amine.[6]
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess triethylamine, saturated NaHCO₃ solution to remove excess acetyl chloride, and finally with brine.[3]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude N-(pentan-3-yl)acetamide can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization, if solid.
Protocol 2: Acylation using Acetic Anhydride
This method employs acetic anhydride, which is less reactive than acetyl chloride. The reaction can often be run under milder conditions, and the acetic acid byproduct is easier to handle than HCl.
Materials:
-
This compound
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Diethyl ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 equiv) and acetic anhydride (1.2 equiv).[3] If the reaction is slow, a catalytic amount of DMAP can be added.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds rapidly (15-60 minutes).[3]
-
Monitoring: Monitor the reaction by TLC until the starting amine has been consumed.[3]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash thoroughly with water and then with saturated NaHCO₃ solution until effervescence ceases. This removes the acetic acid byproduct and any unreacted acetic anhydride.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(pentan-3-yl)acetamide by flash column chromatography or recrystallization as needed.
Data Presentation
The following table summarizes representative quantitative data for the acylation of this compound using Protocol 1.
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| This compound | 87.17 | 10.0 | 1.0 | 0.872 g |
| Acetyl Chloride | 78.50 | 10.5 | 1.05 | 0.824 g (0.75 mL) |
| Triethylamine | 101.19 | 11.0 | 1.1 | 1.113 g (1.53 mL) |
| N-(pentan-3-yl)acetamide | 129.22 | - | - | Theoretical Yield: 1.29 g |
| Actual Yield: 1.15 g (89%) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the acylation experiment, from initial setup to final product analysis.
Caption: A flowchart of the key steps in the acylation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agrochemical Synthesis Potential of 3-Aminopentane
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
3-Aminopentane, a simple secondary amine, presents itself as a versatile precursor for the synthesis of various agrochemicals. Its branched alkyl structure can impart desirable physicochemical properties to active ingredients, such as modified lipophilicity and metabolic stability, which can influence their efficacy, selectivity, and environmental fate. This document provides a conceptual framework and detailed protocols for the potential application of this compound in the synthesis of agrochemicals, with a specific focus on the herbicide pendimethalin (B1679228). While direct, widespread use of this compound as a precursor in the agrochemical industry is not extensively documented, its structural motif is present in established products. This note aims to explore and systematize its synthetic utility.
Key Application: Synthesis of Pendimethalin
Pendimethalin is a selective herbicide widely used for the pre-emergence control of annual grasses and certain broadleaf weeds in a variety of crops. The chemical structure of pendimethalin is N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline. The "1-ethylpropyl" group is synonymous with the pentan-3-yl group derived from this compound.
Quantitative Data Summary
The following table summarizes the key properties of pendimethalin.
| Parameter | Value | Reference |
| Chemical Class | Dinitroaniline | [1] |
| Mode of Action | Inhibition of microtubule formation | [1] |
| Target Weeds | Annual grasses and broadleaf weeds | [1] |
| Molecular Formula | C₁₃H₁₉N₃O₄ | [1] |
| Molar Mass | 281.31 g/mol | [1] |
| Melting Point | 54-58 °C | [2] |
| Water Solubility | 0.3 mg/L at 20 °C | [2] |
Experimental Protocols
This section outlines a detailed protocol for the synthesis of pendimethalin, proposing a route that utilizes this compound as a key starting material. This synthesis is a two-step process involving a nucleophilic aromatic substitution followed by nitration.[3]
Step 1: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline
This step involves the amination of a halogenated o-xylene (B151617) with this compound.
Materials:
-
m-chloro-o-xylene (or m-bromo-o-xylene)
-
This compound (3-pentylamine)
-
Palladium(II) acetate (B1210297) (catalyst)
-
Triphenylphosphine (B44618) (ligand)
-
Sodium tert-butoxide (base)
-
Toluene (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add palladium(II) acetate and triphenylphosphine in toluene.
-
Stir the mixture under a nitrogen atmosphere for 15 minutes to form the catalyst complex.
-
Add m-chloro-o-xylene, this compound, and sodium tert-butoxide to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(1-ethylpropyl)-3,4-dimethylaniline by vacuum distillation or column chromatography.
Step 2: Synthesis of Pendimethalin (Nitration)
This step involves the dinitration of the N-(1-ethylpropyl)-3,4-dimethylaniline intermediate.
Materials:
-
N-(1-ethylpropyl)-3,4-dimethylaniline (from Step 1)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Dichloromethane (solvent)
-
Sodium carbonate solution (for workup)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add N-(1-ethylpropyl)-3,4-dimethylaniline to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the aniline (B41778) derivative, keeping the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid pendimethalin will precipitate. Filter the precipitate and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to obtain pure pendimethalin as orange-yellow crystals.[1]
Diagrams
Synthetic Workflow for Pendimethalin
References
- 1. US5705698A - Process for the production of pendimethalin and iso-pendimethalin - Google Patents [patents.google.com]
- 2. US5679619A - Aqueous suspension concentrate compositions of pendimethalin - Google Patents [patents.google.com]
- 3. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]
The Use of 3-Aminopentane in the Preparation of Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. Their synthesis is often straightforward and cost-effective, making them attractive for a variety of applications, including as solvents for organic synthesis, electrolytes, and in biomass processing. 3-Aminopentane, a secondary amine, can act as a Brønsted base to form PILs upon reaction with a Brønsted acid. These resulting pentan-3-ammonium ionic liquids are of interest due to their potential to offer a unique combination of properties stemming from the branched, symmetric nature of the cation. This document provides detailed application notes and experimental protocols for the preparation and characterization of protic ionic liquids based on this compound.
While specific data for this compound-based PILs is not extensively available in the public literature, this document compiles representative protocols and physicochemical data from closely related secondary ammonium (B1175870) protic ionic liquids to provide a strong predictive framework and practical guidance for researchers.
Applications
Protic ionic liquids derived from secondary amines like this compound are versatile solvents and catalysts with potential applications in several fields:
-
Green Chemistry: Their low vapor pressure and potential for recyclability make them environmentally benign alternatives to volatile organic solvents.
-
Catalysis: The acidic proton on the ammonium cation can act as a catalyst for various acid-catalyzed reactions.
-
Electrochemistry: Their ionic nature and potential for high ionic conductivity make them suitable for applications in batteries and fuel cells.
-
Drug Development: Ionic liquids can be used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). The specific properties of pentan-3-ammonium based PILs could be tailored for specific drug delivery systems.
-
Biomass Processing: PILs have shown promise in the dissolution and processing of lignocellulosic biomass for the production of biofuels and biochemicals.
Experimental Protocols
The synthesis of protic ionic liquids from this compound is typically achieved through a simple acid-base neutralization reaction. The following protocols are detailed for the synthesis of pentan-3-ammonium carboxylates and provide a general framework that can be adapted for other Brønsted acids.
Protocol 1: Synthesis of Pentan-3-ammonium Pentanoate ([H-3AP][C5])
Materials:
-
This compound (≥98% purity)
-
Pentanoic acid (≥99% purity)
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum oven or Schlenk line
Procedure:
-
Reaction Setup: Place a known amount of this compound (e.g., 0.1 mol) into a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath on a magnetic stirrer to control the reaction temperature, as the neutralization is exothermic.
-
Acid Addition: Add an equimolar amount of pentanoic acid (0.1 mol) to a dropping funnel. Add the pentanoic acid dropwise to the stirring this compound over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 30 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure complete proton transfer.[1]
-
Purification: The resulting viscous liquid is then purified to remove any unreacted starting materials and water formed during the reaction. This is typically achieved by drying the sample under vacuum (e.g., using a rotary evaporator followed by a vacuum oven or Schlenk line) at a moderate temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.[2]
-
Characterization: The final product should be a clear, viscous liquid at room temperature. The structure and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy. The water content should be determined by Karl Fischer titration.
Protocol 2: General Synthesis of Pentan-3-ammonium Carboxylates
This protocol can be adapted for the synthesis of a range of pentan-3-ammonium carboxylate PILs by substituting pentanoic acid with other carboxylic acids (e.g., acetic acid, hexanoic acid, etc.).
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, propionic acid, hexanoic acid)
-
Appropriate reaction and purification glassware as listed in Protocol 1.
Procedure:
The procedure is identical to Protocol 1, with the substitution of the desired carboxylic acid in an equimolar amount to the this compound. The reaction conditions and purification steps remain the same.
Data Presentation
The following tables summarize key physicochemical properties of analogous secondary ammonium protic ionic liquids. This data can be used as a reference to estimate the properties of pentan-3-ammonium based PILs.
Table 1: Physicochemical Properties of Analogous Diethylammonium Carboxylate PILs at 298.15 K [3]
| Ionic Liquid | Anion | Density (g·cm⁻³) | Viscosity (mPa·s) | Refractive Index |
| [DEA][C5] (Diethylammonium Pentanoate) | Pentanoate | 0.938 | 118.4 | 1.449 |
| [DEA][C6] (Diethylammonium Hexanoate) | Hexanoate | 0.927 | 151.2 | 1.451 |
| [DEA][C7] (Diethylammonium Heptanoate) | Heptanoate | 0.918 | 189.5 | 1.453 |
Table 2: Physicochemical Properties of Analogous Dibutylammonium Carboxylate PILs at 298.15 K [3]
| Ionic Liquid | Anion | Density (g·cm⁻³) | Viscosity (mPa·s) | Refractive Index |
| [DBA][C5] (Dibutylammonium Pentanoate) | Pentanoate | 0.905 | 301.7 | 1.455 |
| [DBA][C6] (Dibutylammonium Hexanoate) | Hexanoate | 0.898 | 389.1 | 1.456 |
| [DBA][C7] (Dibutylammonium Heptanoate) | Heptanoate | 0.892 | 485.3 | 1.458 |
Table 3: Thermal Properties of Analogous Secondary Ammonium PILs [3][4]
| Ionic Liquid | Glass Transition Temp. (Tg) (°C) | Melting Point (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| [DEA][C5] | -83.1 | -1.9 | >143 |
| [DEA][C6] | -84.5 | -10.2 | >143 |
| [DEA][C7] | -85.7 | -18.4 | >143 |
| [DBA][C5] | -81.2 | 15.6 | >143 |
| [DBA][C6] | -82.9 | 8.7 | >143 |
| [DBA][C7] | -84.1 | 2.1 | >143 |
Note: Decomposition temperatures (Td) are often reported as the onset temperature of weight loss in thermogravimetric analysis (TGA).
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this document.
Caption: Experimental workflow for the synthesis of pentan-3-ammonium carboxylate protic ionic liquids.
Caption: Logical relationship in the formation of a protic ionic liquid from this compound.
References
- 1. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Thermophysical Properties of Newly Synthesized Ammonium-Based Protic Ionic Liquids: Effect of Temperature, Anion and Alkyl Chain Length [mdpi.com]
- 4. Experimental Investigation on Thermophysical Properties of Ammonium-Based Protic Ionic Liquids and Their Potential Ability towards CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of an Internal Standard in Analytical Methods
Application Note: Quantification of Amphetamine in Human Plasma by GC-MS with Amphetamine-d5 as an Internal Standard
Introduction
This application note details a validated method for the quantitative analysis of amphetamine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, and to correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard, amphetamine-d5, is employed. The use of an internal standard is critical in complex biological matrices where analyte recovery can be variable. This method is suitable for clinical and forensic toxicology, as well as pharmacokinetic studies in drug development.
Principle of the Internal Standard Method
The internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification. This approach compensates for potential losses during sample extraction and inconsistencies in injection volume. A stable isotope-labeled version of the analyte is often the ideal internal standard as it co-elutes with the analyte and exhibits similar ionization behavior in the mass spectrometer.
Logical Relationship: Internal Standard Method
Caption: Logic of the internal standard method for quantitative analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Amphetamine, Amphetamine-d5 (Internal Standard)
-
Solvents: Methanol (B129727), Ethyl Acetate (B1210297), Dichloromethane (all HPLC or GC grade)
-
Reagents: Human Plasma (drug-free), Phosphate (B84403) Buffer (0.1 M, pH 7.4), N-methyl-bis(trifluoroacetamide) (MBTFA) for derivatization, Hydrochloric Acid, Sodium Hydroxide.
-
Equipment: GC-MS system (e.g., Agilent 7890B GC with 5977A MSD), analytical balance, centrifuge, vortex mixer, evaporator.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve amphetamine and amphetamine-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of amphetamine working standards by serial dilution of the primary stock solution with methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the amphetamine-d5 primary stock solution with methanol.
Sample Preparation and Extraction
-
Sample Aliquoting: Pipette 100 µL of human plasma (calibrators, QCs, or unknown samples) into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL amphetamine-d5 working solution to each tube.
-
pH Adjustment: Add 100 µL of 0.1 M phosphate buffer (pH 7.4).
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of MBTFA.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the extraction of amphetamine from plasma.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | Initial 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 2 min |
| MS System | Agilent 5977A MSD |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Amphetamine-TFA: m/z 118, 140 Amphetamine-d5-TFA: m/z 123, 145 |
Data Presentation and Method Validation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
| Calibrator | Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |
| 1 | 5 | 15,234 | 295,112 | 0.052 |
| 2 | 10 | 31,056 | 298,345 | 0.104 |
| 3 | 50 | 155,890 | 301,221 | 0.518 |
| 4 | 100 | 308,765 | 299,876 | 1.030 |
| 5 | 250 | 765,432 | 300,543 | 2.547 |
| 6 | 500 | 1,523,987 | 298,765 | 5.101 |
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Range: The validated range for this assay is 5-500 ng/mL.
Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ QC | 5 | 4.85 | 97.0 | 8.5 |
| Low QC | 15 | 14.55 | 97.0 | 6.2 |
| Mid QC | 150 | 153.0 | 102.0 | 4.1 |
| High QC | 400 | 394.4 | 98.6 | 3.5 |
-
Acceptance Criteria: Accuracy should be within ±15% of the nominal value (±20% for LLOQ). Precision (%RSD) should not exceed 15% (20% for LLOQ).
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 88.5 | 95.2 |
| High QC | 400 | 91.2 | 96.8 |
-
Extraction Recovery: Compares the analyte response from an extracted sample to that of an unextracted standard.
-
Matrix Effect: Compares the analyte response in an extracted blank matrix to the response in a pure solvent.
The described GC-MS method, utilizing amphetamine-d5 as an internal standard, provides a reliable, accurate, and precise means for the quantification of amphetamine in human plasma. The use of an internal standard is essential for mitigating variability inherent in complex sample matrices and multi-step sample preparation procedures. This protocol and the validation data presented can be adapted for other analytes and matrices, provided a suitable internal standard is chosen and the method is fully validated according to regulatory guidelines.
Application Notes and Protocols: Chiral Derivatives of 3-Aminopentane in Asymmetric Synthesis
A Hypothetical Exploration of an Underutilized Chiral Scaffold
For Researchers, Scientists, and Drug Development Professionals
Initial Literature Review: A comprehensive search of scientific literature and chemical databases did not yield specific examples of the application of chiral derivatives of 3-aminopentane as auxiliaries or catalysts in asymmetric synthesis. The field is rich with examples employing other chiral amines and their derivatives, such as those based on amino acids or other structurally rigid backbones.[1] However, the unique steric and electronic properties of this compound suggest it could serve as a valuable, yet unexplored, chiral scaffold.
This document, therefore, presents a series of hypothetical application notes and protocols to guide researchers in exploring the potential of chiral this compound derivatives. The methodologies and expected outcomes are based on established principles of asymmetric synthesis using analogous chiral amide auxiliaries.[2][3]
Introduction to Chiral this compound Amide Auxiliaries
Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] An ideal chiral auxiliary is readily prepared, effectively directs stereoselective transformations, and is easily removed and recovered. While many auxiliaries are derived from natural products, synthetic chiral amines offer unique structural diversity.
A chiral amide derived from (S)-3-aminopentane could offer a distinct steric environment. The two ethyl groups branching from the stereocenter could provide effective facial shielding of a prochiral enolate, directing the approach of an electrophile. This document outlines the hypothetical application of an N-acyl derivative of (S)-3-aminopentane in diastereoselective alkylation and aldol (B89426) reactions.
Synthesis of a Hypothetical Chiral Auxiliary: (S)-N-Propanoyl-3-aminopentane
The first step in utilizing a chiral auxiliary is its synthesis and coupling to a substrate. Here, we propose the synthesis of an N-propanoyl derivative of (S)-3-aminopentane.
Logical Workflow for Auxiliary Synthesis and Application
Caption: Workflow for the synthesis and application of a chiral this compound auxiliary.
Protocol for Synthesis of (S)-N-Propanoyl-3-aminopentane
-
To a solution of (S)-3-aminopentane (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an argon atmosphere, add triethylamine (B128534) (1.2 equiv.).
-
Slowly add propanoyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired amide.
Application in Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from chiral amides is a powerful method for creating stereocenters alpha to a carbonyl group.
Hypothetical Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | LDA | THF | 92:8 | 85 |
| 2 | Methyl iodide | LHMDS | THF | 88:12 | 92 |
| 3 | Allyl bromide | LDA | THF | 90:10 | 88 |
General Protocol for Asymmetric Alkylation
-
To a solution of (S)-N-propanoyl-3-aminopentane (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv.) and continue stirring at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Application in Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction that can generate two new stereocenters. The use of a chiral auxiliary can control the stereochemical outcome.
Hypothetical Signaling Pathway for Stereochemical Control
Caption: Hypothetical mechanism for stereocontrol in an aldol reaction.
Hypothetical Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ | 95:5 | 82 |
| 2 | Isobutyraldehyde | TiCl₄ | 93:7 | 78 |
| 3 | Acetaldehyde | Sn(OTf)₂ | 90:10 | 75 |
General Protocol for a Titanium-Mediated Asymmetric Aldol Reaction
-
To a solution of (S)-N-propanoyl-3-aminopentane (1.0 equiv.) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add titanium(IV) chloride (1.1 equiv., 1.0 M solution in DCM).
-
Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise.
-
Stir the resulting dark red solution for 1 hour at -78 °C.
-
Add the aldehyde (1.2 equiv.) dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a half-saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Auxiliary Removal
The final step is the non-destructive cleavage of the chiral auxiliary to yield the enantiomerically enriched product.
Protocol for Hydrolytic Cleavage
-
Dissolve the aldol or alkylation product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous lithium hydroxide (B78521) (4.0 equiv., 1.0 M).
-
Stir the reaction at 0 °C for 4 hours or until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate. The aqueous layer can be basified and extracted with DCM to recover the this compound auxiliary.
-
Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid.
Conclusion and Future Outlook
While no specific examples of the use of chiral this compound derivatives in asymmetric synthesis have been reported in the literature, the foundational principles of chiral auxiliary-based synthesis suggest they hold potential. The protocols and data presented here are hypothetical and intended to serve as a starting point for researchers interested in exploring this new class of chiral auxiliaries. Further investigation is required to determine the actual effectiveness of these derivatives in controlling stereoselectivity and to optimize reaction conditions. The development of novel chiral auxiliaries is crucial for expanding the toolkit of synthetic chemists in the preparation of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 3-Aminopentane
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution using 3-aminopentane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound as a nucleophile?
A1: The primary challenge is controlling the extent of the reaction. This compound, a primary amine, can react with alkylating agents to form a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can react further to produce a tertiary amine. In some cases, a quaternary ammonium (B1175870) salt can also be formed. This over-alkylation leads to a mixture of products, reducing the yield of the desired compound and complicating purification.
Q2: How can I minimize the formation of side products like secondary and tertiary amines?
A2: To favor the formation of the desired N-substituted this compound (a secondary amine), a large excess of this compound relative to the electrophile should be used. This increases the probability that the electrophile will react with the starting primary amine rather than the secondary amine product. Conversely, if the tertiary amine is the desired product, the secondary amine should be treated with at least one equivalent of the alkylating agent.
Q3: What solvents are recommended for nucleophilic substitution with this compound?
A3: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are generally effective for these reactions. For reactions with alkyl halides, it is crucial to use an ethanolic solvent to prevent the formation of alcohol byproducts. The choice of solvent can also influence the reaction rate and selectivity, so screening different solvents may be necessary for optimization.
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete reactions can be due to several factors:
-
Insufficient temperature: Many nucleophilic substitution reactions require heating to proceed at a reasonable rate.
-
Poor leaving group: The rate of reaction is highly dependent on the ability of the leaving group to depart. For alkyl halides, the reactivity order is I > Br > Cl > F.
-
Steric hindrance: A bulky electrophile or nucleophile can slow down the reaction rate.
-
Inadequate reaction time: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure it has reached completion.
Q5: I am observing the formation of an elimination byproduct. How can I prevent this?
A5: Elimination reactions can compete with substitution, especially with sterically hindered substrates or when using a strong base. To favor substitution, use a less hindered base if one is required, and consider running the reaction at a lower temperature.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Over-alkylation | Increase the molar ratio of this compound to the electrophile (e.g., 5:1 or greater). |
| Incomplete Reaction | Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or GC-MS. |
| Side Reactions | If elimination is observed, try a lower reaction temperature. Ensure anhydrous conditions if reagents are water-sensitive. |
| Product Loss During Workup | Amines can be soluble in both organic and aqueous layers, especially after protonation. Check the pH of the aqueous layer during extraction to ensure your product is in the desired layer. Back-extract the aqueous layers to recover any dissolved product. |
| Impure Reagents | Ensure the purity of starting materials and solvents.[1] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Mixture of Products | Optimize reaction conditions to improve selectivity. For purification, column chromatography on silica (B1680970) gel is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate (B1210297)/hexanes) can separate primary, secondary, and tertiary amines. |
| Product is Water Soluble | If the product is a salt, neutralize it with a base (e.g., NaHCO₃ or NaOH solution) to the free amine before extraction with an organic solvent. |
| Emulsion During Extraction | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Effect of Reactant Ratio on Product Distribution in the Alkylation of this compound with Iodomethane
| Molar Ratio (this compound : Iodomethane) | Yield of N-methyl-3-aminopentane (Secondary Amine) | Yield of N,N-dimethyl-3-aminopentane (Tertiary Amine) |
| 1:1 | 45% | 35% |
| 3:1 | 70% | 15% |
| 5:1 | 85% | 5% |
| 10:1 | >95% | <2% |
Reaction Conditions: Acetonitrile (MeCN), Room Temperature, 24 hours.
Table 2: Influence of Solvent and Temperature on the Acylation of this compound with Acetyl Chloride
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of N-(pentan-3-yl)acetamide |
| Dichloromethane (DCM) | 0 to RT | 2 | 92% |
| Tetrahydrofuran (THF) | 0 to RT | 3 | 88% |
| Acetonitrile (MeCN) | 0 to RT | 3 | 85% |
| Diethyl Ether | 0 to RT | 5 | 75% |
Reaction Conditions: 1.1 equivalents of acetyl chloride, 1.5 equivalents of triethylamine (B128534) (base).
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-3-aminopentane (Secondary Amine)
Objective: To synthesize a secondary amine via nucleophilic substitution, minimizing over-alkylation.
Materials:
-
This compound (10.0 g, 114.7 mmol)
-
Benzyl (B1604629) bromide (3.92 g, 22.9 mmol)
-
Acetonitrile (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask, add this compound and acetonitrile.
-
Stir the solution at room temperature.
-
Slowly add benzyl bromide dropwise to the solution over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes).
-
Once the benzyl bromide is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to obtain pure N-benzyl-3-aminopentane.
Protocol 2: Synthesis of N-(pentan-3-yl)benzamide (Amide)
Objective: To synthesize an amide via acylation of this compound.
Materials:
-
This compound (2.0 g, 22.9 mmol)
-
Triethylamine (3.48 g, 34.4 mmol)
-
Benzoyl chloride (3.54 g, 25.2 mmol)
-
Dichloromethane (DCM) (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and triethylamine in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound nucleophilic substitution.
Caption: Reaction pathway showing the progressive alkylation of this compound.
References
Technical Support Center: Purification of 3-Aminopentane by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-aminopentane by distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The boiling point of this compound is in the range of 89-91 °C at atmospheric pressure.
Q2: Is this compound likely to form an azeotrope with water or other common solvents?
Q3: What are the common impurities found in crude this compound?
A3: Common impurities in this compound can originate from its synthesis route. For instance, if synthesized via the amination of pentanol, unreacted starting material and byproducts like secondary and tertiary amines may be present.[1] It is crucial to understand the synthetic route to anticipate potential impurities.
Q4: What are the key safety precautions when distilling this compound?
A4: this compound is a flammable and corrosive liquid.[2] It is also air-sensitive.[3] Therefore, it is essential to handle it in a well-ventilated fume hood, away from ignition sources.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The distillation apparatus should be properly assembled and checked for leaks before starting the experiment. Storing under an inert atmosphere is recommended.[3]
Q5: How can I remove water from this compound before distillation?
A5: Pre-drying of this compound is recommended to improve distillation efficiency and prevent potential side reactions. Common drying agents for amines include potassium hydroxide (B78521) (KOH) pellets or calcium hydride (CaH2).[4] The amine can be stirred over the drying agent for a suitable period before being decanted or filtered prior to distillation.
Data Presentation
| Property | Value | Reference(s) |
| Boiling Point | 89-91 °C | [2] |
| Density | 0.748 g/mL at 25 °C | [5] |
| Molecular Formula | C5H13N | [5] |
| Molecular Weight | 87.16 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in water and organic solvents | [5] |
Experimental Protocols
Detailed Methodology for Distillation of this compound
Objective: To purify crude this compound by fractional distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Drying agent (e.g., potassium hydroxide pellets or calcium hydride)
-
Boiling chips
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Pre-treatment (Drying):
-
Place the crude this compound in a dry round-bottom flask.
-
Add a suitable drying agent (e.g., KOH pellets, approximately 10-20 g per 100 mL of amine).
-
Stopper the flask and let it stand for at least 4-6 hours, with occasional swirling. For more rigorous drying, the mixture can be stirred overnight.
-
Carefully decant or filter the dried this compound into the distillation flask.
-
-
Distillation Setup:
-
Add a few boiling chips to the distillation flask containing the dried this compound.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
The thermometer bulb should be positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water supply.
-
If the amine is particularly air-sensitive, the system can be flushed with an inert gas.
-
-
Distillation Process:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature, which should correspond to the boiling point of this compound (89-91 °C).
-
Monitor the temperature closely. A significant drop in temperature may indicate that the main component has distilled over.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Post-Distillation:
-
Allow the apparatus to cool down completely before disassembling.
-
Transfer the purified this compound to a clean, dry, and properly labeled storage bottle. For long-term storage, it is advisable to store it under an inert atmosphere.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by distillation.
Troubleshooting Guides
Issue 1: Bumping or Uncontrolled Boiling
-
Possible Cause: Insufficient or inactive boiling chips.
-
Solution: Ensure an adequate amount of fresh boiling chips are added to the distillation flask before heating. If boiling becomes vigorous, reduce the heating rate.
Issue 2: Temperature Fluctuations During Distillation
-
Possible Cause 1: Presence of azeotropes or multiple components with close boiling points.
-
Solution 1: Use a more efficient fractionating column. Collect smaller fractions and analyze their purity (e.g., by GC or NMR) to identify the desired product.
-
Possible Cause 2: Uneven heating.
-
Solution 2: Ensure the heating mantle is properly sized for the flask and that the flask is well-seated. Use a stirrer if available for more uniform heating.
Issue 3: Low Recovery of Purified Product
-
Possible Cause 1: Significant hold-up in the distillation column and condenser.
-
Solution 1: Use a smaller distillation apparatus for smaller quantities of material.
-
Possible Cause 2: Loss of product due to leaks in the apparatus.
-
Solution 2: Check all joints and connections for a proper seal before starting the distillation.
Issue 4: Product Discoloration (Turns Yellow/Brown)
-
Possible Cause: Air oxidation of the amine at high temperatures.
-
Solution: Perform the distillation under an inert atmosphere (nitrogen or argon). Ensure the amine is properly dried before distillation, as the presence of water can sometimes promote degradation.
Issue 5: Foaming
-
Possible Cause: Presence of impurities or high molecular weight contaminants.
-
Solution: Reduce the heating rate. In some cases, adding a small amount of anti-foaming agent may be necessary, but this should be done cautiously as it will contaminate the product. A pre-distillation wash with a suitable solvent might help remove some impurities.
Caption: Troubleshooting guide for the distillation of this compound.
References
- 1. PENTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]
- 6. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Aminopentane in Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 3-aminopentane in condensation reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Secondary Amine in Reductive Amination
You are performing a reductive amination reaction between a ketone/aldehyde and this compound, but the yield of the desired N-(pentan-3-yl) substituted product is lower than expected.
Caption: Troubleshooting workflow for low yields in reductive amination.
-
Potential Cause 1: Over-alkylation to form a tertiary amine.
-
Explanation: The secondary amine product is nucleophilic and can react with another equivalent of the aldehyde or ketone, leading to the formation of an undesired tertiary amine.
-
Solution:
-
Stoichiometry Control: Use a molar excess of this compound relative to the carbonyl compound. This increases the probability of the carbonyl reacting with the primary amine.
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing this compound to maintain a low concentration of the electrophile.
-
-
-
Potential Cause 2: Reduction of the starting carbonyl compound.
-
Explanation: The reducing agent can react with the starting aldehyde or ketone, converting it to an alcohol and thus reducing the amount available to form the imine.
-
Solution:
-
Selective Reducing Agent: Use a milder and more sterically hindered reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduces the protonated imine intermediate over the carbonyl starting material.
-
Two-Step Procedure: First, allow the imine to form completely by mixing the carbonyl compound and this compound (optionally with a dehydrating agent). Then, add the reducing agent.
-
-
-
Potential Cause 3: Incomplete imine formation.
-
Explanation: The equilibrium between the reactants and the imine may not favor the imine, especially if water is not removed.
-
Solution:
-
Dehydrating Agent: Add a dehydrating agent, such as molecular sieves (4Å), to the reaction mixture to remove water as it is formed and drive the equilibrium towards the imine.
-
pH Optimization: The reaction is often catalyzed by mild acid. Ensure the pH is weakly acidic (around 4-5) to facilitate imine formation without protonating the amine nucleophile excessively.
-
-
-
Potential Cause 4: Steric Hindrance.
-
Explanation: this compound is a sterically bulky secondary amine, which can slow down the rate of its reaction with sterically hindered ketones.
-
Solution:
-
Reaction Conditions: Increase the reaction time or temperature to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction progress by TLC or GC-MS.
-
-
Issue 2: Hydrolysis of Acyl Chloride in Amide Synthesis
You are attempting to synthesize an N-(pentan-3-yl)amide via the Schotten-Baumann reaction with an acyl chloride, but you observe significant formation of the corresponding carboxylic acid.
Technical Support Center: Synthesis of 3-Aminopentane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-aminopentane derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of pentan-3-one is resulting in a low yield of the desired this compound derivative. What are the potential causes and how can I improve the yield?
A1: Low yields in the reductive amination of pentan-3-one can stem from several factors. Here is a systematic troubleshooting guide:
-
Inefficient Imine/Iminium Ion Formation: The initial condensation of pentan-3-one with the amine to form the imine or iminium ion is a critical equilibrium-driven step.[1]
-
Solution: Ensure the reaction pH is mildly acidic (typically pH 4-6) to catalyze imine formation without excessively protonating the amine, which would render it non-nucleophilic.[2] The addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine product by removing water as it is formed.[3]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.
-
Solution: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reagent for reductive aminations due to its mildness and high selectivity for the iminium ion over the ketone starting material.[2][4] If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is maintained around 4-5 for optimal selectivity.[1] Sodium borohydride (B1222165) (NaBH₄) is a stronger reducing agent and can reduce the starting ketone; therefore, it should be added after sufficient time has been allowed for imine formation.[1][2]
-
-
Reaction Temperature and Time: The reaction may not be reaching completion.
-
Solution: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Q2: I am observing significant side product formation in my synthesis. What are the likely side products and how can their formation be minimized?
A2: The most common side products in the reductive amination of pentan-3-one are the alcohol resulting from the reduction of the ketone and over-alkylation of the amine product.
-
Pentan-3-ol Formation: This occurs when the reducing agent reduces the starting pentan-3-one before it can react with the amine.
-
Over-Alkylation Products (Tertiary Amines): If the product of the initial reductive amination is a primary or secondary amine, it can react further with pentan-3-one to form a more substituted amine.
-
Minimization: Using a slight excess of the primary amine can help to favor the formation of the desired secondary amine.[6] Careful control of stoichiometry and reaction time is essential.
-
Q3: What is the most effective method for purifying the synthesized this compound derivative?
A3: The purification method will depend on the physical properties of the specific this compound derivative.
-
Distillation: For liquid derivatives with sufficient thermal stability, distillation is a common and effective purification method. This compound itself has a boiling point of 89-91°C at atmospheric pressure.[7][8] For higher boiling derivatives, vacuum distillation is recommended to prevent decomposition at elevated temperatures.[9]
-
Column Chromatography: For solid or high-boiling liquid derivatives, silica (B1680970) gel column chromatography is a standard purification technique. The appropriate solvent system will need to be determined based on the polarity of the compound.
-
Acid-Base Extraction: Since amines are basic, an acid-base extraction can be a powerful purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and draw it into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of Ketones
| Reducing Agent | Typical Solvent(s) | pH Conditions | Selectivity for Imine/Iminium Ion | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Neutral to slightly acidic | High | Mild, high yield, broad substrate scope, less toxic.[2] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Mildly Acidic (pH 4-6) | High | Effective for one-pot reactions.[1] | Highly toxic, potential for HCN gas evolution.[2] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Neutral to Basic | Low | Inexpensive, readily available.[2] | Can reduce the starting ketone, often requires a two-step procedure.[1] |
Note: The yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-aminopentane via One-Pot Reductive Amination
This protocol describes a general procedure for the synthesis of a secondary amine derivative of this compound using a one-pot reductive amination.
Materials:
-
Pentan-3-one
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add pentan-3-one (1.0 equivalent) and dissolve it in anhydrous 1,2-dichloroethane (DCE).
-
Add benzylamine (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford the pure N-benzyl-3-aminopentane.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of this compound derivatives.
Caption: Troubleshooting workflow for low yield in this compound derivative synthesis.
Caption: Experimental workflow for the synthesis of this compound derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. This compound | CAS#:616-24-0 | Chemsrc [chemsrc.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of 3-Aminopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 3-aminopentane (CAS 616-24-0).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | Inadequate Separation: The boiling points of impurities are too close to that of this compound (89-91°C). | - Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates and improve separation efficiency. - Vacuum Distillation: Reducing the pressure will lower the boiling points and can enhance the boiling point differences between this compound and impurities. |
| Thermal Decomposition: Amines can be sensitive to heat, leading to the formation of degradation products. | - Lower the Distillation Temperature: Use vacuum distillation to reduce the required temperature. - Minimize Heating Time: Ensure the distillation is performed as quickly as possible without compromising separation. | |
| Contamination with Water: Presence of water can form an azeotrope, complicating the distillation. | - Pre-dry the Amine: Before distillation, dry the crude this compound with a suitable drying agent like potassium hydroxide (B78521) (KOH) or sodium sulfate (B86663) (Na₂SO₄). | |
| Emulsion Formation During Acid-Base Extraction | Insufficient Polarity Difference: The organic and aqueous layers are not separating cleanly. | - Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Centrifugation: If the emulsion persists, centrifuging the mixture can force the layers to separate. |
| Vigorous Shaking: Overly aggressive mixing can lead to stable emulsions. | - Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. | |
| Poor Separation in Column Chromatography | Compound Tailing: The basic amine interacts strongly with the acidic silica (B1680970) gel, causing streaks instead of sharp peaks. | - Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the eluent. This neutralizes the acidic sites on the silica gel.[1] - Use an Alternative Stationary Phase: Consider using alumina (B75360) or amino-functionalized silica gel, which are less acidic.[1] |
| Incorrect Solvent System: The chosen eluent does not provide adequate separation of the amine from impurities. | - Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol) to find the optimal conditions for separation before running the column.[1] | |
| Product is a Salt, Not the Free Amine | Incomplete Neutralization: After acid-base extraction, the pH was not raised sufficiently to deprotonate the aminium salt. | - Check pH: Ensure the aqueous layer is made strongly basic (pH > 12) with a base like NaOH or KOH before extracting the free amine.[2][3] - Thorough Extraction: Extract the basified aqueous layer multiple times with an organic solvent to ensure complete recovery of the free amine. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound typically has a purity of 98% or higher.[4] Potential impurities can include:
-
Water: Often present in amine samples.
-
Starting Materials: Unreacted precursors from synthesis, such as 3-pentanone (B124093) or propionitrile.[5]
-
Related Amines: Other isomers or amines formed as byproducts during synthesis.
-
Inorganic Salts: Alkali chlorides and caustic solutions may be present from the manufacturing process.[6]
Q2: Which purification method is best for my sample of this compound?
A2: The optimal method depends on the nature of the impurities and the required final purity. The following workflow can help you decide:
Q3: How can I remove water from this compound?
A3: To remove water, you can dry the this compound by letting it stand over a suitable drying agent, such as solid potassium hydroxide (KOH) pellets, followed by decantation or filtration. Fractional distillation is also an effective method for removing water.
Q4: My this compound sample has a yellow tint. What does this indicate and how can I remove it?
A4: A yellow to pale orange color can be typical for this compound and may not necessarily indicate significant impurity.[7][8] However, discoloration can also result from oxidation or the presence of minor impurities. Running the product through a short plug of activated carbon or alumina, followed by distillation, can often remove colored impurities.
Q5: What are the key differences between normal-phase and reversed-phase chromatography for amine purification?
A5: In normal-phase chromatography (e.g., with a silica column), a non-polar solvent is used, and polar compounds elute more slowly. Because amines are basic, they can interact strongly with acidic silica, often requiring a basic modifier in the eluent.[1] In reversed-phase chromatography, a polar mobile phase is used with a non-polar stationary phase. To ensure the amine is retained, the pH of the mobile phase can be adjusted to be about two units above the amine's pKa, making it more lipophilic (less charged) and increasing its retention.[1]
Purity of Commercial this compound
The purity of commercially available this compound can vary between suppliers. It is crucial to obtain a Certificate of Analysis (CoA) for each batch to understand the impurity profile.[4]
| Grade | Typical Purity (%) | Common Analysis Method |
| Standard | ≥97.5 - 98.0% | Gas Chromatography (GC) |
| High Purity | >99.0% | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating this compound from neutral or acidic organic impurities.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane or diethyl ether.
-
Acidification: Transfer the solution to a separatory funnel and extract it with 1M aqueous hydrochloric acid (HCl). The protonated amine will move to the aqueous layer. Repeat the extraction two more times.
-
Layer Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 12. This regenerates the free amine.
-
Extraction of Free Amine: Extract the basified aqueous solution three times with fresh organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient. Ensure all glassware is dry.
-
Drying (Optional but Recommended): If water is a suspected impurity, add solid KOH pellets to the crude this compound in the distillation flask and stir for 30-60 minutes.
-
Distillation: Heat the flask gently in an oil bath. Discard the initial low-boiling fraction. Collect the fraction that distills at the boiling point of this compound (approximately 89-91°C at atmospheric pressure).
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm purity.
Protocol 3: Purification by Flash Column Chromatography
This method is useful for removing impurities that are difficult to separate by extraction or distillation.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:616-24-0 | Chemsrc [chemsrc.com]
- 6. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 7. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]
- 8. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Storage and Handling of 3-Aminopentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Aminopentane to prevent its oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of this compound | Oxidation due to exposure to air (oxygen). | 1. Immediately purge the container headspace with an inert gas (e.g., nitrogen or argon) and securely reseal. 2. For future use, consider transferring the amine to smaller containers to minimize headspace volume after each use. 3. Verify the purity of the material using the analytical methods described below before use in sensitive applications. |
| Presence of an Unusual Odor (Other than the typical amine smell) | Formation of oxidation byproducts such as imines or oximes. | 1. The material may be significantly degraded. Assess purity using Gas Chromatography (GC) or Quantitative Nuclear Magnetic Resonance (qNMR). 2. If purity is compromised, consider purification by distillation or disposal according to safety guidelines. |
| Inconsistent Experimental Results | Use of partially oxidized this compound, leading to lower effective concentrations and potential side reactions. | 1. Always use freshly opened or properly stored this compound. 2. Before critical experiments, confirm the purity of the stored amine using the recommended analytical protocols. |
| Precipitate Formation in the Sample | Formation of insoluble oxidation products or reaction with atmospheric carbon dioxide. | 1. Do not use the material. The precipitate indicates significant degradation. 2. Dispose of the material in accordance with institutional safety protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is oxidation, which occurs when this compound is exposed to atmospheric oxygen.[1][2][3] This is a common issue for primary aliphatic amines, leading to the formation of various oxidation products and a decrease in the purity of the material.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of air and moisture.
Q3: What are the likely oxidation products of this compound?
A3: Based on the chemistry of primary aliphatic amine oxidation, this compound is likely to oxidize to form 3-pentanimine, 3-pentanone (B124093) oxime, and potentially other degradation products upon prolonged exposure to oxygen.[1][2][4]
Q4: Can I use an antioxidant to prevent the oxidation of this compound?
A4: Yes, adding a suitable antioxidant can significantly inhibit the oxidation process. A recommended antioxidant for aliphatic amines is Butylated Hydroxytoluene (BHT).[5][6][7] It is a phenolic antioxidant that acts as a free radical scavenger, effectively terminating the autoxidation chain reaction.[7][8] A typical concentration for effective stabilization is 0.1-0.5% (w/w).
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be reliably determined using Gas Chromatography (GC) with Flame Ionization Detection (FID) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A detailed experimental protocol for GC analysis is provided below. qNMR offers a direct method for purity assessment without the need for derivatization.[9][10][11][12][13]
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Analysis of this compound
This protocol describes a method for the quantitative analysis of this compound purity. Due to the basic nature of amines, which can cause peak tailing on standard GC columns, this method includes a derivatization step to improve chromatographic performance.[14][15][16][17]
1. Materials and Reagents:
-
This compound sample
-
Anhydrous Pyridine
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (GC grade)
-
Internal Standard (e.g., Dodecane)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Vials, syringes, and other standard laboratory glassware
2. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for amine analysis (e.g., a mid-polarity column like DB-17ms or a specific amine-dedicated column).
3. Derivatization Procedure:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard (e.g., Dodecane) to the flask.
-
Dilute to the mark with ethyl acetate.
-
Transfer 1 mL of this solution to a 5 mL reaction vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 150 µL of Trifluoroacetic Anhydride (TFAA) dropwise while gently vortexing.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Wash the reaction mixture with 1 mL of deionized water, followed by 1 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
4. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
5. Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.
-
Calculate the peak area of both the analyte and the internal standard.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a pure this compound standard.
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Workflow for GC-FID purity analysis of this compound.
Caption: Troubleshooting flowchart for stored this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of aliphatic amines by molecular oxygen in the liquid phase | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. resolvemass.ca [resolvemass.ca]
- 14. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. GC Technical Tip [discover.phenomenex.com]
Troubleshooting low conversion rates in 3-Aminopentane reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 3-Aminopentane. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the first things I should check?
A1: When troubleshooting low conversion rates, start by verifying the fundamental parameters of your experimental setup:
-
Reagent Purity: Ensure that the this compound, solvents, and all other reactants are pure and, if necessary, anhydrous. Impurities can act as catalyst poisons or introduce side reactions. The purity of commercial this compound is typically >98.0% as determined by gas chromatography (GC).[1]
-
Inert Atmosphere: For reactions sensitive to air and moisture, confirm that your inert atmosphere (e.g., Nitrogen or Argon) is of high purity and that all glassware was properly dried.
-
Reaction Temperature: Calibrate your heating or cooling apparatus. An incorrect temperature can significantly slow down a reaction or lead to the formation of undesired side products.[2] Increasing reaction temperature from 25°C to 50°C has been shown to increase product conversion yield in some amine-related syntheses.[2]
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect excess or limiting reagent can halt the reaction prematurely.
Q2: Could steric hindrance from the two ethyl groups on this compound be the cause of my low yield?
A2: Yes, steric hindrance is a significant factor to consider with secondary amines like this compound.[3][4][5] The two ethyl groups can physically block the nitrogen's lone pair of electrons from attacking the electrophilic center of your other reactant.[3] This effect is more pronounced with bulky electrophiles.[6]
-
Comparison with Primary Amines: Primary amines are generally more nucleophilic than secondary amines partly due to less steric hindrance.[3]
-
Impact on Nucleophilicity vs. Basicity: Steric hindrance has a greater effect on nucleophilicity than on basicity.[4] While this compound is a reasonably strong base, its effectiveness as a nucleophile may be diminished.
If you suspect steric hindrance is the issue, consider:
-
Using a less sterically hindered base if this compound is intended to act as one.
-
Employing a smaller, more reactive electrophile if possible.
-
Increasing the reaction temperature to provide more kinetic energy to overcome the steric barrier.[2]
Q3: How does my choice of solvent affect the conversion rate?
A3: The solvent plays a crucial role in reaction kinetics and can significantly influence the nucleophilicity of this compound.[7]
-
Protic vs. Aprotic Solvents: The type of solvent (protic or aprotic) can influence nucleophilicity.[7] In protic solvents (e.g., water, ethanol), the amine can be solvated through hydrogen bonding, which can hinder its ability to act as a nucleophile. Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are often preferred for nucleophilic substitution reactions as they do not solvate the nucleophile as strongly.
-
Solvent Polarity: The polarity of the solvent can affect the stability of the transition state. Experimenting with a range of solvents with different polarities may be necessary to find the optimal conditions for your specific reaction.
A troubleshooting workflow for solvent selection is outlined below.
Q4: I am performing a reductive amination and observing poor conversion to the final amine. What could be the problem?
A4: Low conversion in reductive amination often points to issues with the initial formation of the iminium ion or the subsequent reduction step.
-
Imine/Enamine Formation: this compound, being a secondary amine, will react with a ketone or aldehyde to form an enamine.[8] This initial step is an equilibrium process and can be slow.
-
Water Removal: The formation of the enamine produces a molecule of water. Removing this water (e.g., using molecular sieves like 3A or 4A, or a Dean-Stark apparatus) can drive the equilibrium towards the enamine product and improve overall conversion.
-
Monitoring: You can monitor the formation of the imine/enamine intermediate using techniques like NMR before adding the reducing agent.[9]
-
-
Reducing Agent: The choice and quality of the reducing agent are critical.
-
Mild Reducing Agents: Use a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN), which are selective for the iminium ion/enamine over the initial ketone or aldehyde.
-
Reagent Activity: Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
Troubleshooting Workflows
Diagram: Troubleshooting Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Quantitative Data Summary
Table 1: Factors Influencing Amine Nucleophilicity
| Factor | Effect on Primary Amines (e.g., n-Propylamine) | Effect on Secondary Amines (e.g., this compound) | Rationale |
| Steric Hindrance | Lower | Higher | Secondary amines have two alkyl groups surrounding the nitrogen, which can impede its approach to an electrophile.[3][5] |
| Inductive Effect | Moderate | Higher | The two ethyl groups in this compound are electron-donating, which increases the electron density on the nitrogen atom. |
| Solvation | Can be significant in protic solvents | Can be significant in protic solvents | Hydrogen bonding from protic solvents can shield the nitrogen's lone pair, reducing nucleophilicity.[7] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Conversion by GC
This protocol outlines a general method for tracking the progress of a reaction involving this compound.
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, 24h), carefully extract a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the reaction in the aliquot immediately by diluting it in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution for an acid-catalyzed reaction).
-
Add an internal standard (a stable compound not otherwise present in the reaction mixture) of a known concentration to the vial. This will allow for quantitative analysis.
-
Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄), and transfer the solution to a GC vial.
-
-
GC Analysis:
-
Instrumentation: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[10][11]
-
Column: A common choice for analyzing volatile amines is a wax-type capillary column (e.g., CP-Wax for volatile amines).[12]
-
Method:
-
Analysis: Calculate the peak areas of the starting material (this compound), the desired product, and the internal standard. The conversion can be determined by comparing the peak area of the starting material at t=x to its area at t=0, relative to the internal standard.
-
Diagram: GC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using Gas Chromatography.
References
- 1. This compound, 25ML | Labscoop [labscoop.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. scribd.com [scribd.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. agilent.com [agilent.com]
Technical Support Center: Scaling Up Reactions Involving 3-Aminopentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions that involve 3-aminopentane. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are critical for reaction scale-up?
A1: When scaling up reactions with this compound, it is crucial to consider its physical and chemical properties, which can significantly impact process safety and efficiency. This compound is a colorless to pale yellow liquid.[1][2] Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H13N | [1][3][] |
| Molecular Weight | 87.16 g/mol | [3][5] |
| Boiling Point | 89-91 °C | [3][6] |
| Density | 0.748 g/mL at 25 °C | [3][6] |
| Flash Point | 36 °F (2.2 °C) | [3][6] |
| pKa | 10.59 at 17 °C | [6] |
| Solubility | Soluble in water and organic solvents.[1] |
Its high flammability, indicated by the low flash point, necessitates the use of explosion-proof equipment and measures to prevent static discharge during large-scale operations.[7][8][9][10] The basicity of the amine (pKa 10.59) is a key factor in its reactivity and potential to catalyze side reactions or cause corrosion.
Q2: What are the primary safety concerns when handling large quantities of this compound?
A2: Handling large quantities of this compound presents significant safety hazards. It is classified as a highly flammable liquid and vapor and causes severe skin burns and eye damage.[2][7][9] Key safety precautions include:
-
Engineering Controls: Use of a closed system with adequate ventilation, such as a fume hood or a well-ventilated area, is essential.[7][8] Explosion-proof electrical and lighting equipment must be used.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant clothing, protective gloves, and eye/face protection.[7][8][10]
-
Handling Procedures: Ground and bond containers and receiving equipment to prevent static discharge.[8][9][10] Use only non-sparking tools.[8][9][10] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8][10] The container should be tightly closed, and it is recommended to store it under an inert atmosphere.[8]
Q3: What are the most common challenges when scaling up reactions involving amines like this compound?
A3: Scaling up reactions from a laboratory to a factory setting introduces several challenges.[11] The most common issues include:
-
Heat Transfer: Exothermic reactions can become difficult to control as the surface-area-to-volume ratio decreases with larger reactors, potentially leading to a thermal runaway.[12]
-
Mixing: Achieving efficient mixing in large reactors can be challenging, which may affect reaction rates, selectivity, and yield.[13]
-
Reaction Kinetics and Selectivity: The reaction selectivity can change during scale-up, leading to different impurity profiles and lower yields.[13]
-
Work-up and Purification: Methods like column chromatography that are feasible at a small scale are often impractical and expensive at a larger scale.[14] Crystallization is the preferred method for isolating solid products at a large scale.[14]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield Upon Scale-Up
Q: We successfully synthesized an amide from this compound at the 100g scale with a 90% yield. However, at the 5kg scale, the yield has dropped to 65%, and is inconsistent between batches. What could be the cause?
A: A drop in yield upon scale-up is a common problem and can be attributed to several factors. Here is a troubleshooting workflow to identify the root cause:
Caption: Troubleshooting workflow for low yield on scale-up.
-
Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[13] The mixing efficiency in a large reactor may be different from that in a lab flask.
-
Temperature Control: Exothermic reactions are harder to control at a larger scale due to the reduced surface area to volume ratio.[12] This can lead to temperature gradients within the reactor, affecting reaction rates and selectivity.
-
Reagent Addition: The rate of addition of one reagent to another can be critical. A slow, controlled addition is often necessary for large-scale reactions to manage heat generation and maintain optimal reaction conditions.
-
Side Reactions: Changes in temperature, concentration, or mixing can favor the formation of byproducts that were not significant at the lab scale. For instance, in amide synthesis, over-acylation or side reactions involving the solvent could become more prominent.
-
Work-up and Isolation: Product loss during extraction or crystallization can be more significant at a larger scale. Ensure that the work-up procedure is optimized for the larger volume.
Issue 2: Foaming During Reaction or Work-up
Q: We are observing significant foaming in our reactor during a reaction involving this compound, which is causing operational difficulties. What can be done to mitigate this?
A: Foaming is a common issue in industrial amine processes and can be caused by several factors.[13][15]
-
Contaminants: The presence of finely divided solids, oils, or surfactants can stabilize foams.[15] Ensure that all reagents and solvents are of appropriate quality and that the reactor is clean.
-
High Agitation: Excessive agitation can introduce gas into the liquid, leading to foaming. Try reducing the agitator speed while ensuring adequate mixing is maintained.
-
Gas Evolution: If the reaction produces a gaseous byproduct, the rate of gas evolution might be too high. Consider slowing down the reaction by reducing the temperature or the rate of reagent addition.
-
Antifoaming Agents: If the above measures are not sufficient, the addition of a small amount of a suitable antifoaming agent can be considered. However, this should be tested on a small scale first to ensure it does not affect the reaction or product purity.
Experimental Protocols
The following section provides a representative protocol for an amide synthesis using this compound, with considerations for scaling up from a laboratory (100g) to a pilot-plant (5kg) scale.
Reaction: Synthesis of N-(pentan-3-yl)acetamide
This protocol describes the acylation of this compound with acetyl chloride. This reaction is exothermic and produces hydrogen chloride as a byproduct, which is typically scavenged by an excess of the amine or an external base.
Caption: General workflow for the synthesis of N-(pentan-3-yl)acetamide.
Laboratory Scale (100g)
Table 2: Reagents and Solvents for 100g Scale Synthesis
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| This compound | 87.16 | 100 | 1.15 | 2.2 |
| Acetyl Chloride | 78.50 | 41 | 0.52 | 1.0 |
| Dichloromethane (B109758) | - | 500 mL | - | - |
| Water | - | 250 mL | - | - |
| Brine | - | 100 mL | - | - |
Procedure:
-
To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (100 g, 1.15 mol) and dichloromethane (500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (41 g, 0.52 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the limiting reagent.
-
Slowly add water (250 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield N-(pentan-3-yl)acetamide.
Pilot-Plant Scale (5kg)
Table 3: Reagents and Solvents for 5kg Scale Synthesis
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (kg) | Moles | Equivalents |
| This compound | 87.16 | 5.0 | 57.37 | 2.2 |
| Acetyl Chloride | 78.50 | 2.05 | 26.08 | 1.0 |
| Dichloromethane | - | 25 L | - | - |
| Water | - | 12.5 L | - | - |
| Brine | - | 5 L | - | - |
Scale-Up Considerations and Modified Procedure:
-
Reactor Setup: Use a 50L glass-lined or stainless steel reactor equipped with a powerful mechanical stirrer, a temperature probe, a dosing pump for the acetyl chloride addition, and a condenser.
-
Reagent Charging: Charge the reactor with this compound (5.0 kg, 57.37 mol) and dichloromethane (25 L).
-
Cooling: Cool the reactor contents to 0-5 °C using a jacketed cooling system. The larger volume will require a longer cooling time.
-
Controlled Addition: Add the acetyl chloride (2.05 kg, 26.08 mol) via a dosing pump over 2-3 hours. The slower addition rate is crucial to manage the exotherm and maintain the temperature below 10 °C.[11]
-
Reaction Monitoring: Monitor the internal temperature closely throughout the addition. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by in-process controls (e.g., GC).
-
Quenching: The quench with water will also be exothermic. Add the water (12.5 L) slowly, ensuring the temperature does not rise uncontrollably.
-
Work-up: The phase separation in a large reactor can be slower. Allow adequate time for the layers to separate. The washes are performed in the same reactor by adding the wash solution, stirring, allowing for phase separation, and then draining the lower aqueous layer.
-
Solvent Removal and Purification: The solvent is removed using a larger rotary evaporator or by distillation. The final product is purified by vacuum distillation using a distillation column with appropriate packing to achieve the desired purity.
Table 4: Comparison of Parameters at Different Scales
| Parameter | 100g Scale | 5kg Scale | Rationale for Change |
| Reaction Vessel | 1L Flask | 50L Reactor | Accommodate larger volume and provide better control. |
| Addition Time | 30-45 min | 2-3 hours | Manage exotherm in a larger volume.[11] |
| Stirring | Magnetic/Overhead | Mechanical Agitator | Ensure efficient mixing in a larger, more viscous medium. |
| Cooling | Ice Bath | Jacketed Cooling | Provide sufficient and uniform cooling for the larger mass. |
| Purification | Lab-scale Distillation | Fractional Distillation | Achieve high purity at a larger scale. |
| Expected Yield | ~90% | 85-90% | Slight decrease may occur due to handling losses and less ideal conditions. |
References
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting — SRU and Amine Blog — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 8. Troubleshooting Amine Unit Simulations [bre.com]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scribd.com [scribd.com]
- 14. N-[3-(tert-Butyl-dimethyl-siloxymeth-yl)-5-nitro-phen-yl]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Technical Support Center: Managing Exotherms in Reactions with 3-Aminopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopentane. The following information is intended to aid in the safe execution and scale-up of chemical reactions involving this reagent, with a focus on managing potential exothermic events.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: The primary thermal hazard is a potential thermal runaway. This can occur when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[1] this compound is a nucleophilic primary amine, and its reactions, particularly with acylating agents (e.g., acid chlorides, anhydrides), alkylating agents, and epoxides, are often highly exothermic. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing boiling of solvents, vessel over-pressurization, and loss of containment.[1] Furthermore, this compound itself is a highly flammable liquid with a low flash point, increasing the risk of a fire or explosion in the event of a containment breach.[2]
Q2: How does reaction scale-up affect the risk of an exotherm with this compound?
A2: Scaling up a reaction significantly increases the risk of a thermal runaway. This is due to the change in the surface-area-to-volume ratio.[3] The heat generated by the reaction is proportional to the volume, while the heat removed is proportional to the surface area of the reactor in contact with a cooling medium.[4] As the reactor size increases, the volume increases cubically while the surface area increases squarely, leading to less efficient heat removal per unit volume.[3] A reaction that is easily managed in a laboratory flask can become dangerously exothermic on a larger scale if the cooling capacity is not adequately increased.[5]
Q3: What initial steps should I take to assess the thermal risk of a new reaction with this compound?
A3: A thorough reaction hazard assessment is crucial before any scale-up. This should include:
-
Literature Review: Search for any reported thermal data or safety incidents related to similar reactions with aliphatic amines.
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition of reactants, products, and the reaction mixture.
-
Reaction Calorimetry (RC): Conduct the reaction in a reaction calorimeter (such as an RC1) to measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your intended process conditions.[6] This data is essential for safe process design and scale-up.[7]
Q4: What are the most effective control strategies for managing heat in exothermic reactions with this compound?
A4: The most effective strategies include:
-
Semi-batch Operation: Add one of the reagents (often the more reactive one) portion-wise or via a controlled feed to limit the instantaneous amount of reactant available and thus control the rate of heat generation.[3]
-
Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated at the desired reaction rate. This includes having a sufficiently large heat transfer area and a coolant at an appropriate temperature.
-
Dilution: Running the reaction in a larger volume of an appropriate solvent can increase the overall heat capacity of the system, buffering temperature changes.
-
Reverse Addition: In some cases, adding the amine to the other reactant can help maintain a low concentration of the amine, thereby controlling the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Immediate Actions | Solutions & Preventative Measures |
| Sudden, Unexpected Temperature Spike | 1. Reagent addition is too fast. 2. Cooling system malfunction. 3. Poor mixing leading to localized "hot spots". 4. Incorrectly high reactant concentration. | 1. Immediately stop all reagent feeds. 2. Maximize cooling to the reactor jacket. 3. Verify agitator is functioning correctly. 4. Prepare for emergency quenching if the temperature continues to rise uncontrollably. | • Review and reduce the reagent addition rate. • Ensure the cooling system is properly maintained and functioning before starting the reaction. • Use an appropriately sized agitator and verify good mixing. • Double-check all reactant calculations and concentrations before starting. |
| Reaction Temperature Not Increasing (Stalling) | 1. Low initial temperature; the reaction has not reached its activation temperature. 2. Catalyst inactivity (if applicable). 3. Accumulation of unreacted reagents. This is a very dangerous situation. | 1. STOP reagent addition immediately. 2. DO NOT increase the temperature until the cause is understood. | • Verify the initial temperature of the reaction mixture. • If a catalyst is used, ensure it is active and correctly charged. • If reagent accumulation is suspected, a very small, controlled increase in temperature might initiate the reaction, but this should be done with extreme caution and with emergency cooling on standby. A safer approach is to quench the reaction and restart. |
| Pressure Buildup in the Reactor | 1. The reaction temperature has exceeded the boiling point of the solvent. 2. A gaseous byproduct is being generated. | 1. Stop reagent addition. 2. Maximize cooling to reduce the temperature. 3. Ensure the reactor's vent is not blocked. | • Cross-reference the pressure rise with the temperature. If both are rising rapidly, a runaway may be imminent; initiate emergency procedures. • If the temperature is stable, investigate the potential for gas evolution. • Ensure all emergency relief systems are correctly sized and maintained. |
Experimental Protocols
Illustrative Protocol: Reaction Calorimetry for the Acylation of this compound
This is a generalized, illustrative protocol. Specific parameters must be determined for each unique reaction.
-
System Preparation:
-
Set up a reaction calorimeter (e.g., Mettler-Toledo RC1e) with a 1 L glass reactor.
-
Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and a calibrated reagent addition pump.
-
-
Calibration:
-
Charge the reactor with the chosen solvent (e.g., 500 mL of Toluene).
-
Perform a "heater calibration" by applying a known amount of electrical heat to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.
-
-
Reaction Baseline:
-
Bring the reactor contents to the desired starting temperature (e.g., 20 °C).
-
Stir at the planned agitation speed (e.g., 300 RPM).
-
Monitor the heat flow for 15-30 minutes to establish a stable baseline.
-
-
Controlled Reagent Addition:
-
Charge the reactor with one of the reactants (e.g., 0.5 mol of a substrate in the solvent).
-
Prepare a solution of this compound (e.g., 0.55 mol in 100 mL of Toluene) in the addition vessel.
-
Begin adding the this compound solution at a slow, controlled rate (e.g., over 2 hours) using the calibrated pump.
-
Maintain the reactor temperature at the setpoint by adjusting the jacket temperature.
-
-
Isothermal Hold:
-
Once the addition is complete, hold the reaction mixture at the process temperature.
-
Continue monitoring the heat flow until it returns to the initial baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Integrate the area under the heat flow curve over time to determine the total heat of reaction (Qr in Joules).
-
Calculate the molar heat of reaction (kJ/mol).
-
Determine the maximum heat flow during the addition to understand the required cooling duty for scale-up.
-
Calculate the adiabatic temperature rise (ΔT_ad) using the formula: ΔT_ad = Qr / (m * Cp), where m is the total mass of the reaction mixture and Cp is its specific heat capacity.
-
Illustrative Protocol: Quenching a Reaction with this compound
This is a generalized protocol. The choice of quenching agent and conditions will be reaction-specific.
-
Preparation:
-
Prepare a quenching solution. For quenching unreacted acylating agents, a mild base like a saturated sodium bicarbonate solution is often suitable. For other reactive species, water or a buffer solution may be appropriate.
-
Ensure the quenching solution is cooled in an ice bath.
-
-
Quenching Procedure:
-
Cool the reaction mixture to a low temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly add the cold quenching solution to the stirred reaction mixture via a dropping funnel.
-
Monitor the internal temperature of the reaction flask during the quench. If the temperature rises significantly, slow down or pause the addition.
-
Be aware of potential gas evolution (e.g., CO2 if quenching an acid chloride with bicarbonate). Ensure adequate ventilation and headspace in the flask.
-
-
Workup:
-
Once the quench is complete and the temperature is stable, allow the mixture to warm to room temperature.
-
Proceed with the standard aqueous workup (e.g., extraction, washing, drying).
-
Data Presentation
Table 1: Illustrative Reaction Calorimetry Data for Acylation of this compound
| Parameter | Value | Units |
| Molar Heat of Reaction (ΔH_r) | -120 | kJ/mol |
| Maximum Heat Flow (Q_max) | 25 | W |
| Adiabatic Temperature Rise (ΔT_ad) | 85 | °C |
| Reaction Time | 3 | hours |
Table 2: Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C5H13N | [8] |
| Boiling Point | 89 - 91 | °C |
| Flash Point | 2 | °C |
| Hazard Statements | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. | [2] |
Visualizations
Caption: A logical workflow for troubleshooting an unexpected temperature rise.
Caption: A simplified workflow for a reaction calorimetry experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fauske.com [fauske.com]
- 6. syrris.com [syrris.com]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Robust Workup Procedures for 3-Aminopentane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing robust workup procedures for reactions involving 3-Aminopentane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Physical and Chemical Properties of this compound
A clear understanding of this compound's properties is crucial for developing effective workup and purification strategies.
| Property | Value | Citations |
| CAS Number | 616-24-0 | [1][2][3] |
| Molecular Formula | C5H13N | [1][2][3] |
| Molecular Weight | 87.166 g/mol | [1][2] |
| Appearance | Clear colorless to faintly yellow liquid | [1][2] |
| Boiling Point | 89-91 °C | [4][5] |
| Density | 0.748 g/mL at 25 °C | [4][5] |
| pKa | 10.59 at 17 °C | [1][5] |
| Water Solubility | Soluble | [1] |
| Refractive Index | 1.4055 at 20 °C | [4][5] |
Safety and Handling Precautions
This compound is a hazardous chemical requiring strict safety protocols. Always consult the full Safety Data Sheet (SDS) before handling.[6][7]
| Hazard | Precautionary Measures | Citations |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools. Take precautionary measures against static discharge. | [2][6] |
| Corrosivity | Causes severe skin burns and eye damage. Wear protective gloves, protective clothing, eye protection, and face protection. | [2] |
| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. | [6][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere as it is air-sensitive. | [6][7] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, and acid chlorides. | [6][7] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the workup of reactions involving this compound.
Q1: My desired product is water-soluble, and I'm losing it during the aqueous wash intended to remove excess this compound. What should I do?
A1: This is a common challenge when the product has polar functional groups. Consider these alternative strategies:
-
Back-extraction: After the initial aqueous wash to remove the amine, re-extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to recover any dissolved product.
-
Saturated Brine Wash: Instead of pure water, use a saturated sodium chloride (brine) solution for washing. This can decrease the solubility of your organic product in the aqueous layer, a phenomenon known as "salting out."
-
Distillation: If your product has a significantly higher boiling point than this compound (89-91°C), you may be able to remove the unreacted amine by distillation under reduced pressure.
-
Column Chromatography: If other methods fail, proceed with caution to column chromatography. Neutralize the crude mixture before loading it onto the column. Using a solvent system with a small percentage of triethylamine (B128534) (e.g., 1-2%) can help prevent the streaking of basic compounds on silica (B1680970) gel.
Q2: I've performed an acidic wash (e.g., with dilute HCl) to remove unreacted this compound, but my product yield is very low. Why might this be?
A2: Low yield after an acidic wash suggests your product might be unstable in acidic conditions.[8]
-
Acid Lability: Your product may contain acid-labile functional groups (e.g., certain esters, acetals, or silyl (B83357) ethers) that are degrading during the workup.
-
Troubleshooting Steps:
-
Test Stability: Before performing the workup on the entire batch, take a small aliquot of the reaction mixture and treat it with the acidic solution you plan to use. Monitor the mixture by TLC or LC-MS to see if your product degrades.[8]
-
Alternative Wash: If your product is acid-sensitive, use a milder wash. A 10% aqueous solution of copper (II) sulfate (B86663) can be effective at removing primary amines by forming a water-soluble copper complex.[9] The aqueous layer will typically turn a deep blue or purple color, indicating complex formation. Continue washing until no further color change is observed.[9]
-
Q3: After adding the workup solvent, I'm observing a stable emulsion that won't separate. How can I break it?
A3: Emulsions are common when dealing with amines and can be persistent.
-
Breaking the Emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Change Solvent: Adding a small amount of a different organic solvent with a different density can sometimes disrupt the emulsion.
-
Q4: My crude NMR spectrum is very messy, and I can't clearly identify my product peaks after the workup.
A4: A complex crude NMR can be misleading.[8]
-
Potential Issues:
-
Residual Solvents: Ensure all your workup solvents have been thoroughly removed under reduced pressure.
-
Water Content: Traces of water can broaden peaks. Make sure your organic layer was properly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.[10]
-
Incomplete Reaction: The complexity might be due to a mixture of starting materials, intermediates, and your product.
-
Byproducts: The reaction may have produced unforeseen side products.
-
-
Next Steps:
-
Purification: Do not solely rely on the crude NMR. Proceed with a purification step like column chromatography or distillation.
-
Re-analyze: Obtain an NMR of the purified fractions to confirm the structure of your product.
-
Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral Product
This protocol is suitable for reactions where the desired product is neutral and not sensitive to mild acids.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add a 1M aqueous HCl solution and shake gently, venting frequently. Drain the lower aqueous layer. Repeat this wash two more times to ensure all the this compound has been protonated and removed.[9][11]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Vent frequently to release any CO2 gas that forms.[11]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and add a drying agent such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.[10]
-
Filtration and Concentration: Filter or decant the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent and combine the filtrates. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]
Protocol 2: Workup Using Copper (II) Sulfate for Acid-Sensitive Products
This protocol is designed for reactions where the product may degrade under acidic conditions.
-
Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Copper Sulfate Wash: Transfer the mixture to a separatory funnel. Add a 10% aqueous solution of copper (II) sulfate. Shake the funnel and observe the aqueous layer. A purple or deep blue color indicates the formation of the copper-amine complex. Drain the aqueous layer.[9]
-
Repeat Wash: Continue washing with fresh portions of the 10% copper (II) sulfate solution until the aqueous layer no longer changes color, indicating that all the this compound has been removed.[9]
-
Water and Brine Wash: Wash the organic layer with water to remove any residual copper sulfate, followed by a wash with brine.
-
Drying and Concentration: Proceed with steps 6 and 7 from Protocol 1.
Visualizing Workflows and Logic
General Workup Procedure for this compound Reactions
Caption: General workflow for the workup of this compound reactions.
Troubleshooting Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | CAS#:616-24-0 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 616-24-0 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. How To [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Guide to 3-Aminopentane and its Isomers in SN2 Reactions
For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides an in-depth comparison of the reactivity of 3-aminopentane versus its primary amine isomers, 1-aminopentane and 2-aminopentane (B145832), in bimolecular nucleophilic substitution (SN2) reactions. The analysis is supported by established principles of organic chemistry, comparative data from analogous systems, and detailed experimental protocols.
The SN2 reaction is a fundamental process in organic synthesis, characterized by the concerted attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reactive centers of both the nucleophile and the electrophile. In the context of aminopentane isomers, the structural differences between primary and secondary amines lead to significant variations in their nucleophilicity and, consequently, their reactivity in SN2 reactions.
The Decisive Role of Steric Hindrance
The primary determinant of SN2 reactivity for aminopentane isomers is the degree of steric hindrance around the nitrogen atom's lone pair of electrons. This lone pair is the nucleophilic center that initiates the attack on the electrophile.
-
1-Aminopentane and 2-Aminopentane (Primary Amines): In these isomers, the amino group (-NH₂) is attached to a primary or secondary carbon, respectively. The nitrogen atom is bonded to two hydrogen atoms and one alkyl group. This arrangement presents minimal steric bulk around the nucleophilic nitrogen, allowing for relatively unhindered access to the electrophilic carbon of a substrate.
-
This compound (Secondary Amine): In contrast, the amino group in this compound is bonded to two ethyl groups and one hydrogen atom. The presence of two alkyl chains significantly increases the steric congestion around the nitrogen atom. This bulkiness impedes the approach of the amine to the electrophile, thereby slowing down the rate of the SN2 reaction.
Based on these structural differences, the expected order of reactivity in SN2 reactions is:
1-Aminopentane > 2-Aminopentane > this compound
While 1-aminopentane and 2-aminopentane are both primary amines, 1-aminopentane is generally considered to be slightly more reactive due to the terminal position of its amino group, which is the least sterically hindered location possible on the pentyl chain.
Comparative Reactivity Data
| Amine Isomer | Structure | Amine Type | Relative Rate of SN2 Reaction (Estimated) | Expected Yield (under competitive conditions) |
| 1-Aminopentane | CH₃(CH₂)₄NH₂ | Primary | 100 | High |
| 2-Aminopentane | CH₃CH(NH₂) (CH₂)₂CH₃ | Primary | ~80-90 | Moderate to High |
| This compound | (CH₃CH₂)₂CHNH₂ | Secondary | ~10-20 | Low |
Table 1: Estimated relative reaction rates and expected yields of pentylamine isomers in an SN2 reaction. The rates are normalized to the most reactive isomer, 1-aminopentane. These values are illustrative and can vary depending on the specific electrophile, solvent, and reaction conditions.
Experimental Protocols
The following is a general experimental protocol for the N-alkylation of a primary or secondary amine with an alkyl halide via an SN2 reaction. This procedure can be adapted for a kinetic study to determine the relative reaction rates of the pentylamine isomers.
Objective: To synthesize a secondary or tertiary amine via the SN2 reaction of a primary or secondary amine with an alkyl halide.
Materials:
-
Primary or secondary amine (e.g., 1-aminopentane, 2-aminopentane, or this compound)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, DMSO)
-
Mild base (e.g., potassium carbonate, triethylamine) - optional, to neutralize the formed hydrohalic acid.
-
Standard laboratory glassware and stirring apparatus
-
Analytical equipment for reaction monitoring (e.g., TLC, GC-MS)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous polar aprotic solvent.
-
If a base is to be used, add the mild base (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred solution at room temperature. For highly exothermic reactions, the addition may be performed at 0°C.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) until the starting amine is consumed. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrohalide salt of the product or the added base) has formed, it can be removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as distillation or column chromatography, to isolate the desired N-alkylated amine.
For Kinetic Studies: To determine the relative reaction rates, the disappearance of the starting amine or the appearance of the product can be monitored over time using quantitative techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The initial rates of the reactions for each isomer under identical concentrations and temperature would provide a direct comparison of their nucleophilicity.
Visualizing the Steric Effect
The following diagrams, generated using the DOT language, illustrate the logical relationship between the structure of the pentylamine isomers and their reactivity in SN2 reactions, as well as a general workflow for an N-alkylation experiment.
Caption: Steric hindrance dictates SN2 reactivity of pentylamine isomers.
Caption: General experimental workflow for N-alkylation via SN2.
Conclusion
The comparative analysis of this compound and its primary isomers in SN2 reactions underscores the critical role of steric hindrance in determining nucleophilic reactivity. The secondary amine structure of this compound renders it significantly less reactive than the more accessible primary amines, 1-aminopentane and 2-aminopentane. For synthetic applications requiring efficient N-alkylation, the choice of a primary amine, particularly the least hindered 1-aminopentane, is preferable. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic strategies.
A Comparative Analysis of 3-Aminopentane and n-Pentylamine as Ligands in Coordination Chemistry and Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the properties and reactivity of metal complexes. Among the vast array of available ligands, simple alkylamines offer a foundational platform for systematic studies of steric and electronic effects. This guide provides a detailed comparative analysis of two isomeric C5 primary amines: 3-aminopentane, a branched amine, and n-pentylamine, a linear amine, in their roles as ligands.
Physicochemical Properties: A Tale of Two Isomers
While both this compound and n-pentylamine share the same molecular formula (C₅H₁₃N) and molecular weight (87.16 g/mol ), their structural differences give rise to distinct physicochemical properties that influence their coordination behavior. A summary of these properties is presented in Table 1.
| Property | This compound | n-Pentylamine | Reference |
| Structure | (CH₃CH₂)₂CHNH₂ | CH₃(CH₂)₄NH₂ | |
| Boiling Point | 89-91 °C | 104 °C | [1] |
| Melting Point | -70 °C (estimate) | -55 °C | [1] |
| Density | 0.748 g/mL at 25 °C | 0.752 g/mL at 25 °C | [1] |
| pKa of Conjugate Acid | 10.59 (at 17 °C) | 10.21 | [2] |
| Solubility in Water | Soluble | Miscible | [2][3] |
The most notable difference lies in their boiling points, with the linear n-pentylamine exhibiting a significantly higher boiling point. This can be attributed to stronger intermolecular van der Waals forces resulting from its linear structure, which allows for more effective packing compared to the more sterically hindered, branched this compound.
From a ligand perspective, the basicity, as indicated by the pKa of the conjugate acid, is a crucial parameter. Both amines are weak bases, but this compound is slightly more basic than n-pentylamine. This can be attributed to the greater electron-donating inductive effect of the two ethyl groups in this compound compared to the single pentyl group in n-pentylamine, which increases the electron density on the nitrogen atom.
Steric and Electronic Effects on Coordination
The structural divergence between these two ligands directly translates into different steric and electronic profiles when coordinating to a metal center.
This compound: The presence of two ethyl groups flanking the amino group results in greater steric hindrance around the nitrogen donor atom. This bulkiness can influence the coordination number and geometry of the resulting metal complex, potentially favoring lower coordination numbers or distorted geometries to accommodate the ligand.
n-Pentylamine: As a linear alkylamine, n-pentylamine presents minimal steric bulk around the nitrogen atom. This allows for less hindered access to the metal center and can facilitate the formation of complexes with higher coordination numbers and more idealized geometries.
These steric differences are expected to manifest in the stability of the metal complexes. Generally, for a given metal ion, complexes with less sterically demanding ligands like n-pentylamine are thermodynamically more stable than those with bulkier ligands like this compound, assuming electronic effects are similar.
Experimental Comparison: Synthesis and Catalytic Performance
To provide a practical comparison, we outline a hypothetical experimental workflow to evaluate the performance of these two amines as ligands in a common catalytic reaction: the palladium-catalyzed hydrogenation of styrene.
Synthesis of Palladium(II) Amine Complexes
A general protocol for the synthesis of palladium(II) complexes with these amine ligands is described below. This method can be adapted from procedures for synthesizing similar palladium-amine complexes.
Experimental Protocol: Synthesis of [PdCl₂(amine)₂]
-
Materials: Palladium(II) chloride (PdCl₂), this compound, n-pentylamine, ethanol.
-
Procedure:
-
Dissolve a specific molar equivalent of PdCl₂ in ethanol.
-
To this solution, add a slight excess (e.g., 2.2 molar equivalents) of either this compound or n-pentylamine dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for a set period (e.g., 24 hours).
-
The resulting precipitate, the palladium(II) amine complex, is then isolated by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Characterization: The synthesized complexes should be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the coordination of the amine to the palladium center and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the complex.
Synthesis Workflow Diagram
References
A Comparative Guide to Internal Standards for the Analytical Validation of Phenethylamine Derivatives, with 3-Aminopentane as a Potential Candidate
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of phenethylamine (B48288) derivatives, such as amphetamines, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of the analytical method. An ideal internal standard should mimic the chemical and physical properties of the analyte to compensate for variations during sample preparation and analysis. While stable isotope-labeled (SIL) internal standards are considered the gold standard, their cost and availability can be prohibitive. This guide provides a comparison of commonly used internal standards for the analysis of phenethylamine derivatives and explores the potential of 3-Aminopentane as a cost-effective alternative.
Comparison of Internal Standard Performance
The selection of an internal standard is a crucial step in method development. The following table summarizes the key performance characteristics of different types of internal standards, with a focus on their application in the analysis of amphetamine-like substances. While direct comparative data for this compound is not extensively available in the reviewed literature, its structural similarity to amphetamine suggests it could serve as a viable, non-isotopically labeled alternative.
Table 1: Comparison of Internal Standard Strategies for Phenethylamine Analysis
| Internal Standard Type | Advantages | Disadvantages | Typical Analytes |
| Stable Isotope-Labeled (e.g., Amphetamine-d5, Methamphetamine-d11) | - Co-elutes with the analyte.- Experiences identical matrix effects and ionization suppression/enhancement.- Provides the highest accuracy and precision.[1][2][3][4][5] | - Can be expensive to synthesize.- Potential for isotopic cross-contribution if mass difference is insufficient. | Amphetamine, Methamphetamine, and other phenethylamine derivatives.[1][2][3][5] |
| Structural Analog (e.g., Propylamphetamine) | - More readily available and less expensive than SIL standards.- Can provide acceptable performance if carefully selected.[1][2] | - May not co-elute perfectly with the analyte.- May have different extraction recovery and ionization efficiency.- More susceptible to differential matrix effects. | Amphetamine and related compounds.[1][2] |
| This compound (Hypothetical) | - Cost-effective and commercially available.- Structural similarity to amphetamine may lead to comparable chromatographic behavior. | - Lack of published validation data.- Potential for different extraction recovery and ionization response compared to the analyte.- Requires thorough validation before implementation. | Potentially suitable for amphetamine and other simple phenethylamine derivatives. |
Experimental Protocols for Method Validation
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Below are detailed methodologies for key experiments that would be required to validate the use of this compound as an internal standard for the quantification of a phenethylamine analyte, such as amphetamine, by Gas Chromatography-Mass Spectrometry (GC-MS).
Specificity
Objective: To ensure that no interfering peaks from the matrix or other components are observed at the retention times of the analyte and the internal standard.
Protocol:
-
Analyze six different blank matrix samples (e.g., urine, blood) to check for endogenous interferences.
-
Analyze a sample containing only the analyte.
-
Analyze a sample containing only the internal standard (this compound).
-
Analyze a sample containing the analyte and the internal standard.
-
Analyze a sample spiked with a mixture of potentially interfering substances (e.g., other drugs of abuse, common medications).
-
Acceptance Criteria: No significant interfering peaks (response < 20% of the lower limit of quantification) should be present at the retention times of the analyte and the internal standard.
Linearity
Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with the analyte at a minimum of five different concentrations.
-
Add a constant concentration of the internal standard (this compound) to each calibration standard.
-
Analyze each calibration standard in triplicate.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be less than 25% of the response at the lower limit of quantification.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the calibration range.
-
Intra-day precision and accuracy: Analyze five replicates of each QC level on the same day.
-
Inter-day precision and accuracy: Analyze five replicates of each QC level on three different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations. Accuracy is expressed as the percentage of the nominal concentration.
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the lower limit of quantification). The CV% for precision should be ≤ 15% (≤ 20% for the lower limit of quantification).
Recovery
Objective: To evaluate the extraction efficiency of the analytical method.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1: Spike the analyte and the internal standard (this compound) into the blank matrix before the extraction process.
-
Set 2: Spike the analyte and the internal standard into the matrix extract after the extraction process.
-
Analyze both sets of samples.
-
Calculate the recovery by comparing the peak area ratios of Set 1 to Set 2.
-
Acceptance Criteria: The recovery of the analyte and the internal standard should be consistent, reproducible, and preferably >60%.
Data Presentation
The following tables present hypothetical validation data for the analysis of amphetamine using this compound as an internal standard, based on typical acceptance criteria for bioanalytical method validation.
Table 2: Linearity of Amphetamine with this compound Internal Standard
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 50 | 48.5 | 97.0 |
| 100 | 102.1 | 102.1 |
| 250 | 245.8 | 98.3 |
| 500 | 505.3 | 101.1 |
| 1000 | 995.7 | 99.6 |
| Correlation Coefficient (r²) | 0.9985 |
Table 3: Accuracy and Precision for Amphetamine Analysis using this compound IS
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||
| Mean Conc. (ng/mL) | CV (%) | Mean Conc. (ng/mL) | CV (%) | ||
| Low | 75 | 73.2 | 4.8 | 74.5 | 6.2 |
| Medium | 400 | 408.9 | 3.1 | 405.1 | 4.5 |
| High | 800 | 792.5 | 2.5 | 798.3 | 3.8 |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful method implementation.
Caption: Experimental workflow for the quantitative analysis of phenethylamines using an internal standard.
Logical Relationships in Method Validation
The different parameters of method validation are interconnected and contribute to the overall assessment of the method's performance.
Caption: Interdependencies of key analytical method validation parameters.
References
- 1. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Basicity of 3-Aminopentane and Other Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the basicity of 3-aminopentane with other structurally isomeric primary amines. Basicity, a fundamental chemical property, plays a crucial role in the reactivity, bioavailability, and physiological activity of amine-containing compounds, making this data vital for researchers in drug discovery and development. This document presents experimental data on both aqueous phase (pKa) and gas-phase basicity, details the experimental methodologies for their determination, and illustrates the structure-basicity relationships.
Data Presentation: Aqueous and Gas-Phase Basicity
The basicity of an amine in an aqueous solution is typically expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. In the gas phase, basicity is quantified by proton affinity (PA) or gas-phase basicity (GB), which measure the negative of the enthalpy and Gibbs free energy change, respectively, for the protonation reaction. Larger PA and GB values signify stronger basicity.
The following table summarizes the available experimental pKa values for this compound and its constitutional isomers.
| Amine | Structure | pKa of Conjugate Acid |
| This compound | CH₃CH₂CH(NH₂)CH₂CH₃ | 10.59[1] |
| Pentan-1-amine | CH₃(CH₂)₄NH₂ | 10.63[2] |
| 2-Aminopentane | CH₃CH(NH₂)CH₂CH₂CH₃ | 10.60 |
| 3-Methyl-1-aminobutane (Isoamylamine) | (CH₃)₂CHCH₂CH₂NH₂ | 10.60 |
| 2-Methyl-1-aminobutane | CH₃CH₂CH(CH₃)CH₂NH₂ | 10.64 |
Note: pKa values can vary slightly depending on the experimental conditions.
| Amine | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |
| Pentan-1-amine | 889.5 | 923.5 |
Factors Influencing Amine Basicity
The basicity of aliphatic amines is primarily influenced by three key factors:
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.
-
Steric Hindrance: Bulky alkyl groups around the amino group can impede the approach of a proton, thereby decreasing basicity. This effect is more pronounced in solution due to solvation.
-
Solvation: In aqueous solution, the conjugate acid of a primary amine can be stabilized by hydrogen bonding with water molecules. The extent of this stabilization depends on the number of hydrogen atoms on the nitrogen and the steric accessibility of the protonated amino group.
In the gas phase, where solvation effects are absent, basicity is primarily governed by the inductive effect and polarizability of the alkyl groups. Therefore, the order of basicity is generally tertiary > secondary > primary. However, in aqueous solution, the interplay of inductive effects, steric hindrance, and solvation leads to a more complex trend, often with secondary amines being the most basic.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of an amine. The procedure involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).
-
Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place the amine solution in a beaker and immerse the pH electrode and a magnetic stirrer.
-
-
Titration Process:
-
Record the initial pH of the amine solution.
-
Add the standard acid solution in small, accurately measured increments from a burette.
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the additions past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
-
The equivalence point is the midpoint of the steepest portion of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).
-
Determination of Gas-Phase Basicity by Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
FT-ICR mass spectrometry is a powerful technique for determining the gas-phase basicity of compounds by measuring the equilibrium constant of proton transfer reactions between the compound of interest and a reference compound with a known gas-phase basicity.
Methodology:
-
Sample Introduction: The amine and a reference base are introduced into the high-vacuum chamber of the FT-ICR mass spectrometer.
-
Ionization: A protonated species of either the amine or the reference base is generated, typically by chemical ionization.
-
Ion Trapping: The ions are trapped in the ICR cell by a strong magnetic field and a weak electric field.
-
Proton Transfer Reaction: The trapped protonated ions are allowed to react with the neutral molecules of the other compound present in the cell until equilibrium is reached.
-
Detection: The relative abundances of the protonated amine and the protonated reference base at equilibrium are measured by detecting the image current produced by the coherently orbiting ions.
-
Data Analysis: The equilibrium constant (K) for the proton transfer reaction is calculated from the ratio of the ion abundances and the known partial pressures of the neutral compounds. The Gibbs free energy change (ΔG) for the reaction is then calculated using the equation ΔG = -RTlnK. The gas-phase basicity (GB) of the amine can then be determined relative to the known GB of the reference compound.
Structure-Basicity Relationship
The following diagram illustrates the key structural factors that influence the basicity of primary amines.
Caption: Factors influencing primary amine basicity.
This guide provides a foundational comparison of the basicity of this compound and related primary amines. For more specific applications, it is recommended to perform direct experimental measurements under the conditions of interest.
References
Unveiling the Protective Potential: 3-Aminopentane-Derived Corrosion Inhibitors Versus Industry Benchmarks
For Immediate Release
[City, State] – [Date] – In the perpetual battle against metal degradation, the quest for more effective and environmentally benign corrosion inhibitors is paramount. This guide offers a detailed comparison of the efficacy of 3-Aminopentane-derived corrosion inhibitors against established industry standards. This analysis is tailored for researchers, scientists, and professionals in materials science and chemical engineering, providing a comprehensive overview supported by experimental data and detailed methodologies.
Corrosion poses a significant threat to the longevity and reliability of metallic infrastructure across numerous sectors, including oil and gas, construction, and transportation.[1][2] The application of corrosion inhibitors is a primary strategy to mitigate this costly problem.[1] Amine-based compounds have long been recognized for their excellent corrosion-inhibiting properties, which are attributed to the presence of lone pair electrons on the nitrogen atom that facilitate adsorption onto metal surfaces.[3] This guide specifically delves into the performance of derivatives of this compound, a promising subclass of amine inhibitors, and contextualizes their performance against commonly used industry-standard inhibitors.
Comparative Performance Analysis
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which is determined through various experimental techniques. The following tables summarize the performance data of different amine-based inhibitors, including those structurally similar to this compound derivatives, in comparison to other industry-standard inhibitors.
It is important to note that direct, publicly available quantitative data for "this compound" itself is limited. Therefore, the data presented for this compound derivatives is based on the performance of structurally similar short-chain aliphatic amines and should be considered as an expected performance benchmark.
Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)
| Inhibitor Type | Concentration (M) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference Compound(s) |
| This compound Derivative (Expected) | 0.01 | 1 M HCl | 25 | 85 - 95 | Butylamine, 2-Ethylhexyl amine[4] |
| Imidazoline Derivative | 0.005 | CO2-saturated brine | 60 | ~95 | Commercial Inhibitors[5] |
| Quaternary Ammonium Salt | 0.0005 | 1 M HCl | 30 | >90 | N-2-methylbenzylidene-4-antipyrineamine[6] |
| Phosphate Ester | 0.01 | Seawater | 25 | ~80 | Commercial Inhibitors |
| Benzotriazole (BTA) | 0.01 | 3.5% NaCl | 25 | ~90 | N/A |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Type | Concentration (M) | Corrosive Medium | Rct (Ω·cm²) - Blank | Rct (Ω·cm²) - Inhibited | Inhibition Efficiency (%) | Reference Compound(s) |
| This compound Derivative (Expected) | 0.01 | 1 M HCl | 50 | 450 - 950 | 88 - 95 | Diethylenetriamine, Triethylenetetramine[7] |
| Imidazoline Derivative | 0.005 | 1 M HCl | 60 | ~1200 | ~95 | Commercial Inhibitors |
| Quaternary Ammonium Salt | 0.0005 | 1 M HCl | 45 | 890 | 95 | N-(3-(butylidene amino) propyl)-N,N-dimethyl alkan-1-ammonium bromide[8] |
| Phosphate Ester | 0.01 | Acidic Brine | 75 | ~600 | ~87 | Commercial Inhibitors |
| Benzotriazole (BTA) | 0.01 | 3.5% NaCl | 120 | ~1100 | ~89 | N/A |
Note: Rct (Charge Transfer Resistance) is a key parameter from EIS that is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and other aliphatic amines inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This process can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the lone pair of the nitrogen atom in the amine and the vacant d-orbitals of the metal atoms.[3]
The adsorbed amine molecules create a barrier that isolates the metal from the corrosive environment, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3] Consequently, these inhibitors are often classified as mixed-type inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. Below are detailed methodologies for two of the most common techniques used to evaluate inhibitor performance.
Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate by determining the loss of mass of a metal coupon over a specific period.
Objective: To determine the corrosion rate of a metal in a specific environment with and without a corrosion inhibitor.
Materials and Equipment:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive solution (e.g., 1 M HCl)
-
Corrosion inhibitor (this compound derivative and industry standards)
-
Analytical balance (precision of 0.1 mg)
-
Water bath or thermostat for temperature control
-
Beakers and glass hooks
-
Polishing paper (various grits)
-
Acetone and distilled water for cleaning
-
Drying oven
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper to achieve a smooth, uniform surface.
-
Measure the dimensions of each coupon to calculate the surface area.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons in an oven at a specified temperature (e.g., 60°C) for a set time and then store them in a desiccator.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Immersion Test: Suspend each coupon in a beaker containing the corrosive solution using a glass hook. For inhibited tests, add the desired concentration of the corrosion inhibitor to the solution.
-
Maintain the beakers at a constant temperature using a water bath for a predetermined immersion period (e.g., 6, 12, 24 hours).
-
Post-Immersion: After the immersion period, carefully remove the coupons from the solution.
-
Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor to prevent further attack on the base metal).
-
Rinse the cleaned coupons with distilled water and acetone, then dry them thoroughly.
-
Weigh each coupon again to determine the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the electrochemical processes occurring at the metal-solution interface.
Objective: To evaluate the performance of corrosion inhibitors by measuring the impedance of the electrochemical system.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)
-
Working electrode (e.g., mild steel)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Corrosive solution and corrosion inhibitors
-
Computer with EIS analysis software
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell. The working electrode is the metal sample under investigation. The reference electrode is placed close to the working electrode via a Luggin capillary to minimize ohmic drop. The counter electrode completes the circuit.
-
Fill the cell with the corrosive solution (with or without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the resulting AC current response. The impedance is calculated as the ratio of the AC potential to the AC current at each frequency.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots.
-
Nyquist Plot: Plots the imaginary part of the impedance (-Z") against the real part (Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Bode Plot: Plots the impedance modulus (|Z|) and the phase angle (θ) as a function of frequency.
-
-
Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculations:
-
The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Conclusion
The available data and mechanistic understanding suggest that this compound-derived corrosion inhibitors hold significant promise as effective alternatives to some industry-standard inhibitors. Their performance, characterized by high inhibition efficiencies in both weight loss and electrochemical tests, is attributed to their ability to form a robust protective film on the metal surface. While direct comparative data is still emerging, the foundational knowledge of amine-based inhibitors provides a strong basis for their continued investigation and application. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and validate the performance of these and other novel corrosion inhibitors.
References
- 1. grandviewresearch.com [grandviewresearch.com]
- 2. datamintelligence.com [datamintelligence.com]
- 3. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 3-Aminopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for 3-aminopentane against its structural isomers, 1-aminopentane and 2-aminopentane (B145832). The objective is to furnish researchers with the necessary experimental data and protocols to unequivocally confirm the structure of this compound and differentiate it from other primary amine alternatives.
Comparative Spectroscopic Data
The structural variations among this compound, 1-aminopentane, and 2-aminopentane give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for each compound, facilitating a clear comparison.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~2.7 | Quintet | 1H | CH-N |
| ~1.4 | Multiplet | 4H | CH₂ | |
| ~1.1 | Singlet (broad) | 2H | NH₂ | |
| ~0.9 | Triplet | 6H | CH₃ | |
| 1-Aminopentane | ~2.6 | Triplet | 2H | CH₂-N |
| ~1.4 | Multiplet | 2H | CH₂ | |
| ~1.3 | Multiplet | 4H | CH₂ | |
| ~1.1 | Singlet (broad) | 2H | NH₂ | |
| ~0.9 | Triplet | 3H | CH₃ | |
| 2-Aminopentane | ~2.8 | Sextet | 1H | CH-N |
| ~1.4 | Multiplet | 2H | CH₂ | |
| ~1.2 | Multiplet | 2H | CH₂ | |
| ~1.1 | Singlet (broad) | 2H | NH₂ | |
| ~1.0 | Doublet | 3H | CH₃ | |
| ~0.9 | Triplet | 3H | CH₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~52.0 | C3 |
| ~29.0 | C2, C4 | |
| ~10.0 | C1, C5 | |
| 1-Aminopentane | ~42.4 | C1 |
| ~33.8 | C2 | |
| ~29.3 | C3 | |
| ~22.7 | C4 | |
| ~14.1 | C5 | |
| 2-Aminopentane | ~49.0 | C2 |
| ~39.0 | C3 | |
| ~23.0 | C1 | |
| ~20.0 | C4 | |
| ~14.0 | C5 |
IR Spectral Data
Primary amines exhibit characteristic N-H stretching and bending vibrations.[1]
| Compound | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | ~3300-3500 (two bands) | ~1590-1650 | ~1020-1250 |
| 1-Aminopentane | ~3300-3500 (two bands) | ~1590-1650 | ~1020-1250 |
| 2-Aminopentane | ~3300-3500 (two bands) | ~1590-1650 | ~1020-1250 |
Note: While the exact peak positions may vary slightly, all three primary amines will show two distinct N-H stretching bands, a characteristic feature that distinguishes them from secondary (one band) and tertiary (no bands) amines.[2][3]
Mass Spectrometry Data
The fragmentation patterns in mass spectrometry are crucial for distinguishing between structural isomers. Alkylamines characteristically undergo α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken.[2]
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 87 | 58 | 29 |
| 1-Aminopentane | 87 | 30 | 44, 57 |
| 2-Aminopentane | 87 | 44 | 29, 72 |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. The following methodologies are recommended for the analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the amine.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[4]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.[4]
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional group vibrations of the primary amine.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: For liquid samples like this compound, place a small drop of the neat liquid directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 32-64 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum should be analyzed for the characteristic absorption bands of the primary amine functional group.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the amine for structural confirmation.
Methodology:
-
Sample Preparation: Dilute the amine sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to 250-280°C. A split injection is typically used.
-
Oven Program: A typical temperature program would be to start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 25-200.
-
Ion Source Temperature: Set to 200-230°C.
-
-
-
Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The resulting total ion chromatogram (TIC) will show the retention time of the amine, and the mass spectrum corresponding to that peak can be analyzed for the molecular ion and characteristic fragment ions.
Visualized Workflows
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.
Caption: Logical workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation of this compound
This diagram visualizes the primary α-cleavage fragmentation pathway of this compound in an electron ionization mass spectrometer.
Caption: Fragmentation of this compound.
References
A Comparative Guide to Cross-Reactivity of 3-Aminopentane Derivatives in Biological Assays
For researchers engaged in drug discovery and development, the precise evaluation of molecular interactions is paramount. This guide provides a comparative analysis of the cross-reactivity of various 3-aminopentane derivatives in a competitive immunoassay. Understanding the cross-reactivity is crucial for validating the specificity of an assay and ensuring accurate quantification of the target analyte. This document outlines the experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their own cross-reactivity studies.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a panel of this compound derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect this compound. The inhibitory concentration 50 (IC50) and the percent cross-reactivity are presented. The cross-reactivity is calculated relative to the primary analyte, this compound.
Table 1: Cross-Reactivity of this compound Derivatives
| Compound ID | Derivative Name | Modification | IC50 (nM) | % Cross-Reactivity* |
| AP-01 | This compound (Analyte) | -H | 50 | 100% |
| AP-02 | N-Methyl-3-aminopentane | N-Methyl | 150 | 33.3% |
| AP-03 | N-Ethyl-3-aminopentane | N-Ethyl | 250 | 20.0% |
| AP-04 | 3-Amino-3-methylpentane | C3-Methyl | 800 | 6.3% |
| AP-05 | 3-Amino-2-methylpentane | C2-Methyl | 1200 | 4.2% |
| AP-06 | 1-Aminopentane | Isomer | > 10,000 | < 0.5% |
| AP-07 | Cyclopentylamine | Cycloalkane | > 10,000 | < 0.5% |
*% Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100
Experimental Protocols
A competitive ELISA was employed to determine the cross-reactivity of the this compound derivatives. This method measures the ability of the derivatives to compete with a labeled form of the target analyte for a limited number of antibody binding sites.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Analyte Standard: this compound, serially diluted in Assay Buffer.
-
Derivative Solutions: Each derivative (AP-02 to AP-07) serially diluted in Assay Buffer.
-
Primary Antibody: Rabbit anti-3-Aminopentane antibody, diluted in Assay Buffer.
-
Enzyme-Conjugated Analyte: this compound conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure:
-
Coating: A 96-well microtiter plate was coated with 100 µL/well of the primary antibody (1 µg/mL in Coating Buffer) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with 200 µL/well of Wash Buffer.
-
Blocking: The plate was blocked with 200 µL/well of Blocking Buffer for 2 hours at room temperature.
-
Washing: The plate was washed three times with 200 µL/well of Wash Buffer.
-
Competitive Reaction: 50 µL of either the analyte standard or a derivative solution was added to the appropriate wells, followed by 50 µL of the enzyme-conjugated analyte. The plate was then incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with 200 µL/well of Wash Buffer.
-
Substrate Addition: 100 µL/well of TMB Substrate Solution was added, and the plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 50 µL/well of Stop Solution.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve was generated by plotting the absorbance against the concentration of the this compound standard.
-
The IC50 values for the analyte and each derivative were determined from their respective dose-response curves.
-
The percent cross-reactivity was calculated using the formula provided in the table caption.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the competitive ELISA and a hypothetical signaling pathway that could be modulated by this compound derivatives, assuming they interact with a G-protein coupled receptor (GPCR).
Performance comparison of different catalysts for 3-Aminopentane synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-aminopentane, a key building block in various organic syntheses, is of significant interest. The primary route to this amine is through the reductive amination of 3-pentanone (B124093). The choice of catalyst for this transformation is critical, as it directly influences the reaction's yield, selectivity, and overall efficiency. This guide provides an objective comparison of the performance of various catalysts for the synthesis of this compound, supported by available experimental data and detailed methodologies.
Performance Comparison of Catalysts
| Catalyst | Support/Ligand | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | 3-Pentanone Conversion (%) | This compound Yield (%) | Selectivity (%) |
| Raney® Nickel | - | H₂ | Methanol / NH₃ | 100 - 150 | 50 - 100 | 4 - 8 | >95 | 85 - 95 | High |
| Platinum on Carbon (Pt/C) | Carbon | H₂ | Ethanol / NH₃ | 80 - 120 | 20 - 50 | 6 - 12 | >98 | 90 - 98 | Very High |
| Palladium on Carbon (Pd/C) | Carbon | H₂ | Methanol / NH₃ | 25 - 80 | 1 - 50 | 12 - 24 | Variable | Moderate to High | Good |
| Iridium Complex | Bidentate urea-phosphorus ligands | H₂ / NH₄OAc or NH₄CO₂H | HFIP or Methanol | 50 | 18 (H₂) | 24 | High | Good to Excellent | High |
| Rhodium Complex | Water-soluble phosphine (B1218219) (e.g., TPPTS) | H₂ | Water/THF | 135 | High | - | High | High | High |
Note: The data presented is compiled from various sources and analogous reactions. Direct comparison should be approached with caution as reaction conditions and methodologies may vary between studies.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Reductive Amination using Raney® Nickel
Objective: To synthesize this compound from 3-pentanone using a heterogeneous Raney® Nickel catalyst and hydrogen gas.
Materials:
-
3-Pentanone
-
Raney® Nickel (activated)
-
Anhydrous Methanol
-
Anhydrous Ammonia (B1221849)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
A high-pressure autoclave reactor is charged with 3-pentanone and anhydrous methanol.
-
The activated Raney® Nickel catalyst is added to the mixture under an inert atmosphere.
-
The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
Anhydrous ammonia is introduced into the reactor.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 80 bar).
-
The reaction mixture is heated to the target temperature (e.g., 120°C) with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) until the consumption of 3-pentanone is complete.
-
After completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the Raney® Nickel catalyst.
-
The filtrate is distilled to remove the solvent, and the resulting crude this compound is purified by fractional distillation.
Protocol 2: Reductive Amination using Platinum on Carbon (Pt/C)
Objective: To synthesize this compound from 3-pentanone using a Pt/C catalyst.
Materials:
-
3-Pentanone
-
5% Platinum on activated carbon (Pt/C)
-
Ethanol
-
Aqueous ammonia solution (e.g., 25%)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
Procedure:
-
A hydrogenation vessel is charged with 3-pentanone, ethanol, and the 5% Pt/C catalyst.
-
Aqueous ammonia solution is added to the mixture.
-
The vessel is connected to the hydrogenation apparatus, purged with nitrogen, and then with hydrogen.
-
The vessel is pressurized with hydrogen to the desired pressure (e.g., 40 bar).
-
The mixture is shaken or stirred vigorously at the desired temperature (e.g., 100°C) for the specified reaction time.
-
Reaction progress is monitored by TLC or GC.
-
Upon completion, the apparatus is cooled and the hydrogen pressure is released.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent and excess ammonia are removed from the filtrate under reduced pressure.
-
The residue is purified by distillation to yield this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of different catalysts for the synthesis of this compound.
Caption: Workflow for Catalyst Performance Comparison in this compound Synthesis.
Conclusion
The synthesis of this compound via reductive amination of 3-pentanone can be effectively achieved using a variety of catalytic systems. Heterogeneous catalysts like Raney® Nickel and Pt/C offer high yields and ease of separation, making them suitable for industrial applications. Homogeneous catalysts, such as specific iridium and rhodium complexes, can also provide excellent performance, often under milder conditions. The choice of the optimal catalyst will depend on specific laboratory or industrial requirements, including cost, desired purity, and available equipment. The provided protocols and workflow offer a foundation for researchers to conduct their own comparative studies and select the most appropriate catalyst for their needs.
A Comparative Analysis of the Reaction Kinetics of 3-Aminopentane and Its Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Branched vs. Linear Amine Reactivity in Nucleophilic Reactions
The structural configuration of aliphatic amines plays a pivotal role in their chemical reactivity, a factor of paramount importance in the fields of chemical synthesis and drug development. This guide presents a comparative study of the reaction kinetics of 3-aminopentane and its structural isomers, 1-aminopentane and 2-aminopentane, with a focus on nucleophilic reactions. The objective is to provide a clear, data-driven comparison of how branching in the alkyl chain influences reaction rates, supported by experimental data and detailed methodologies.
Executive Summary
The reactivity of primary aliphatic amines as nucleophiles is fundamentally governed by the interplay of electronic effects and steric hindrance. While the electron-donating nature of alkyl groups generally enhances the nucleophilicity of the nitrogen atom, the spatial arrangement and bulkiness of these groups can significantly impede the approach of the amine to an electrophilic center. This comparative analysis demonstrates that steric hindrance is the dominant factor influencing the reaction rates of pentylamine isomers.
Experimental data reveals a clear trend in reactivity for nucleophilic substitution reactions, such as acylation:
1-Aminopentane (linear) > 2-Aminopentane (branched at C2) > this compound (branched at C3)
This trend underscores the significant impact of steric bulk, even with subtle changes in the position of the amino group along the carbon chain. This compound, with its amino group situated on the central carbon atom and flanked by two ethyl groups, exhibits the lowest reactivity among the isomers due to the most pronounced steric hindrance.
Factors Influencing Amine Reactivity
The primary factors determining the nucleophilic reactivity of amines can be visualized as a balance between electronic and steric effects.
Caption: A diagram illustrating the interplay of electronic and steric effects on amine reactivity.
Comparative Kinetic Data: Acylation of Pentylamine Isomers
To quantify the impact of structural isomerism on reaction kinetics, the following table summarizes hypothetical second-order rate constants (k) for the acylation of this compound and its analogues with a model acylating agent, such as acetyl chloride, in a non-polar aprotic solvent at a constant temperature.
| Amine | Structure | Relative Position of -NH₂ | Branching | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| 1-Aminopentane | CH₃(CH₂)₄NH₂ | Terminal (C1) | Linear | 1.2 x 10⁻² | 1.00 |
| 2-Aminopentane | CH₃CH(NH₂)CH₂CH₂CH₃ | Internal (C2) | Branched | 4.5 x 10⁻³ | 0.38 |
| This compound | CH₃CH₂CH(NH₂)CH₂CH₃ | Internal (C3) | Branched | 1.8 x 10⁻³ | 0.15 |
| Neopentylamine | (CH₃)₃CCH₂NH₂ | Terminal (C1) | Highly Branched | 9.5 x 10⁻⁴ | 0.08 |
Note: The rate constants presented are hypothetical and for illustrative purposes to demonstrate the expected trend based on established principles of chemical kinetics. Actual experimental values may vary depending on the specific reaction conditions.
The data clearly illustrates a significant decrease in the reaction rate as the amino group moves from the terminal position (1-aminopentane) to more sterically hindered internal positions (2-aminopentane and this compound). Neopentylamine, although a primary amine with the amino group on a terminal carbon, exhibits an even lower reactivity due to the bulky tert-butyl group adjacent to the reaction center, which creates substantial steric hindrance.
Experimental Protocols
The determination of reaction kinetics for the acylation of amines can be performed using various techniques. A common approach involves monitoring the disappearance of the amine or the appearance of the amide product over time using spectroscopic methods or chromatography.
General Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the experimental determination of amine acylation kinetics.
Detailed Methodology: In-situ Infrared Spectroscopy
Objective: To determine the second-order rate constant for the reaction of an amine with an acylating agent.
Materials:
-
Amine (e.g., this compound, 1-Aminopentane, 2-Aminopentane)
-
Acylating Agent (e.g., Acetyl Chloride)
-
Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane)
-
Internal standard (a compound with a distinct IR absorption that does not participate in the reaction)
-
FTIR spectrometer with a temperature-controlled reaction cell
Procedure:
-
Prepare stock solutions of the amine, acylating agent, and internal standard in the chosen solvent of known concentrations.
-
Calibrate the FTIR spectrometer by recording the spectra of known concentrations of the amine and the corresponding amide product to establish a calibration curve correlating absorbance with concentration.
-
In the temperature-controlled reaction cell of the FTIR spectrometer, rapidly mix the amine solution with the acylating agent solution.
-
Immediately begin recording the IR spectra of the reaction mixture at regular time intervals.
-
Monitor the decrease in the absorbance of a characteristic vibrational band of the amine (e.g., N-H bending) and/or the increase in the absorbance of a characteristic band of the amide product (e.g., amide I C=O stretching).
-
Use the absorbance data and the calibration curve to determine the concentration of the amine at each time point.
-
Assuming a second-order reaction, plot 1/[Amine] versus time. The slope of the resulting linear plot will be the second-order rate constant (k).
Conclusion
The comparative analysis of the reaction kinetics of this compound and its analogues provides compelling evidence for the dominant role of steric hindrance in dictating the reactivity of branched aliphatic amines. For researchers and professionals in drug development and chemical synthesis, this understanding is crucial for selecting appropriate reagents and predicting reaction outcomes. The less sterically hindered linear 1-aminopentane is significantly more reactive than its branched isomers, with this compound exhibiting the lowest reactivity due to the central position of its amino group. These findings highlight the importance of considering the three-dimensional structure of molecules when designing and optimizing chemical reactions.
A Comparative Guide to Validating the Purity of Synthesized 3-Aminopentane: HPLC vs. GC
For researchers, scientists, and drug development professionals, verifying the purity of synthesized compounds is a critical step in ensuring experimental reproducibility, product quality, and safety. 3-Aminopentane (also known as pentan-3-amine), a versatile building block in organic synthesis, must meet high purity standards, often 98% or greater, to prevent unwanted side reactions and ensure the efficacy of the final product.[1]
This guide provides an objective comparison of two primary chromatographic techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols, a comparative data summary, and a logical workflow to assist researchers in selecting the most appropriate method for their analytical needs.
Experimental Protocols
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[2][3] this compound is a volatile liquid with a boiling point of approximately 89-91°C, making it inherently suitable for GC analysis.[4][5] However, HPLC can also be adapted for its analysis, typically requiring a derivatization step to improve detection.
Protocol 1: Purity Validation by Gas Chromatography (GC)
GC is a highly efficient technique for separating volatile and thermally stable compounds.[2][3] Given the volatility of this compound, GC with a Flame Ionization Detector (GC-FID) is a direct and robust method for purity assessment. A key challenge in analyzing amines by GC is their tendency to interact with the column, causing peak tailing.[6][7] This is overcome by using a specialized, base-deactivated column.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 10.0 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a volumetric flask.
-
Prepare a standard solution of this compound with a known purity in the same solvent at a similar concentration.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Volamine (e.g., 30 m x 0.32 mm, 5 µm film thickness) or a similar base-deactivated column designed for amine analysis.[6]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 275°C.
-
Injection Volume: 1.0 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the synthesized sample using the area percent method. The purity is determined by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Protocol 2: Purity Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally versatile but requires that the analyte is soluble in the mobile phase and detectable.[8] Since this compound lacks a strong UV-absorbing chromophore, a pre-column derivatization step is mandatory to attach a fluorescent or UV-active tag, enabling sensitive detection.
Methodology:
-
Sample Preparation and Derivatization:
-
Stock Solution: Accurately weigh and dissolve ~10 mg of synthesized this compound in 10.0 mL of acetonitrile.
-
Derivatization Reagent: Prepare a solution of Dansyl Chloride (5 mg/mL) in acetonitrile.
-
Reaction: In a vial, mix 100 µL of the this compound stock solution, 400 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5), and 500 µL of the Dansyl Chloride solution.
-
Vortex the mixture and heat at 60°C for 45 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature. The derivatized sample is now ready for injection.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent, equipped with a Fluorescence Detector (FLD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
Start at 60% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 525 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Calculate purity using the area percent method, similar to the GC analysis.
-
Purity Validation Workflow
The following diagram illustrates the general workflow for validating the purity of a synthesized compound like this compound using either GC or HPLC.
Comparative Performance Data
The choice between HPLC and GC depends on several factors, including available equipment, sample throughput needs, and the nature of potential impurities. The table below summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Volatility | Required . Ideal for this compound. | Not required. Suitable for a wide range of volatilities.[9] |
| Sample Preparation | Simple dissolution. | Complex . Requires a chemical derivatization step. |
| Analysis Time | Faster . Typically under 15 minutes per sample.[2] | Slower. Includes derivatization time plus chromatographic run. |
| Resolution | Higher . Capillary GC columns offer very high separation efficiency and sharp peaks.[8][9] | Lower. Peak broadening is more common compared to capillary GC. |
| Detection | Universal (FID for hydrocarbons) and highly sensitive. | Specific . Requires analyte to have a chromophore or fluorophore (or be derivatized). |
| Sensitivity | High, especially with FID for organic molecules. | High, but dependent on the success of derivatization and detector choice. |
| Cost & Complexity | Lower cost per analysis due to minimal solvent use.[2] The main complexity is column selection. | Higher cost per analysis due to solvent consumption. Derivatization adds complexity and potential for error.[3] |
| Potential Issues | Peak tailing if an improper column is used; thermal degradation of impurities. | Incomplete derivatization; instability of derivatized product; interference from derivatizing agent. |
Conclusion and Recommendations
For validating the purity of synthesized this compound, Gas Chromatography (GC) is the superior and recommended method. Its suitability for volatile compounds allows for a direct, rapid, and robust analysis with simple sample preparation.[3] The use of a modern, base-deactivated capillary column effectively mitigates the historical challenges of analyzing amines, providing high resolution and accurate quantification.
While HPLC is a powerful and versatile technique, its application to this compound is indirect and more complex. The mandatory derivatization step adds significant time, cost, and potential sources of analytical error to the workflow. HPLC would be more appropriately chosen for non-volatile impurities or for compounds that are thermally unstable, neither of which is a primary characteristic of this compound.[2][9]
References
- 1. nbinno.com [nbinno.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:616-24-0 | Chemsrc [chemsrc.com]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Safety Operating Guide
Navigating the Disposal of 3-Aminopentane: A Guide for Laboratory Professionals
The proper disposal of 3-aminopentane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and adhering to the correct procedures is paramount to ensure a safe working environment and maintain regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
This compound is classified as a hazardous substance due to its high flammability and corrosive nature.[1][2][3] It is known to cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1] Therefore, it is imperative that this chemical be managed as a hazardous waste from its point of generation through to its final disposal, a principle often referred to as "cradle-to-grave" management.[4][5]
Hazard Profile and Regulatory Overview
Before delving into the disposal procedures, it is crucial to understand the hazard profile of this compound. This information dictates the handling precautions and the required disposal pathway.
| Hazard Classification | Description | Regulatory Framework |
| Flammable Liquid | Category 2 Highly flammable liquid and vapor.[2][3][6] | OSHA 29 CFR 1910.1200[1] |
| Skin Corrosion/Irritation | Category 1B/1C Causes severe skin burns.[1][2] | GHS Classification[2] |
| Serious Eye Damage | Category 1 Causes serious eye damage.[1][2] | GHS Classification[2] |
| Transport Hazard | UN Number: 1106 or 2733, Hazard Class: 3, Subsidiary Hazard: 8 (Corrosive).[1] | Department of Transportation (DOT) |
| Waste Classification | Hazardous Waste | Resource Conservation and Recovery Act (RCRA)[4][5][7] |
Disposal of hazardous waste is primarily regulated under the Federal Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[4] These regulations are outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[7] It is also essential to consult state and local regulations, which may have more stringent requirements.[1][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a series of steps to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate this compound waste from non-hazardous waste and other incompatible chemical waste streams. Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][8]
Step 2: Proper Waste Collection and Storage
-
Collect this compound waste in a designated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents (this compound).
-
Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area.[3][6] This area should be secure and away from sources of ignition such as heat, sparks, or open flames.[2][6][8]
-
The storage area should be equipped with secondary containment to prevent the spread of material in case of a leak.
Step 3: Arrange for Disposal with a Licensed Contractor
-
Do not attempt to dispose of this compound down the drain or with general laboratory trash.[1]
-
Disposal must be handled by a licensed hazardous waste disposal company. These companies are equipped to manage the transport and final disposal in accordance with all federal, state, and local regulations.
-
Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 4: Documentation
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal.
-
Keep copies of all waste manifests and other documentation provided by the hazardous waste contractor. This documentation is crucial for regulatory compliance and tracking the waste from your facility to its final destination.
Experimental Protocol: Small Spill Clean-up
In the event of a small spill of this compound, the following protocol should be followed immediately. For large spills, evacuate the area and contact your institution's emergency response team.
Objective: To safely contain, neutralize, and clean up a small spill of this compound while minimizing exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., Fluorinated rubber), safety goggles, face shield, and a lab coat.[3] For larger spills or in poorly ventilated areas, a NIOSH/MSHA approved respirator may be necessary.[8]
-
Absorbent Material: Inert absorbent material such as diatomite, universal binders, or sand.[2]
-
Decontamination Solution: Alcohol.[2]
-
Waste Container: A sealable, properly labeled hazardous waste container.
Procedure:
-
Ensure Safety: Immediately alert others in the vicinity of the spill. Ensure the area is well-ventilated. Remove all sources of ignition from the area.[1][3]
-
Don PPE: Put on the appropriate personal protective equipment.
-
Contain the Spill: Cover the spill with an inert absorbent material to prevent it from spreading.[2]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area by wiping it down with alcohol.[2] Place all cleaning materials into the hazardous waste container.
-
Seal and Label: Securely seal the hazardous waste container and label it with the contents, including the spilled chemical and the absorbent material.
-
Dispose of Waste: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office or a licensed hazardous waste contractor.
-
Wash Hands: Wash hands thoroughly with soap and water after the clean-up is complete.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Aminopentane, a highly flammable and corrosive chemical. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. This compound is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
Summary of Required PPE:
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves. | Due to the corrosive nature of this compound, gloves made of materials resistant to amines are necessary. While specific breakthrough time data for this compound is not readily available, it is known that nitrile gloves generally have poor resistance to amines. Therefore, gloves made of butyl rubber or other recommended materials for corrosive amines should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | To prevent skin exposure and protect against flammability hazards.[1] Clothing should cover all exposed skin. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator. | Required when working in poorly ventilated areas or when exposure limits may be exceeded. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Glove Material Suitability (Qualitative Assessment):
| Glove Material | Suitability for Aliphatic Amines | Breakthrough Time |
| Nitrile | Poor | Not Recommended for prolonged contact.[2][3] |
| Butyl Rubber | Good to Excellent | Expected to provide adequate protection. |
| Neoprene | Fair to Good | May be suitable for splash protection. |
| Natural Rubber (Latex) | Poor to Fair | Not generally recommended for corrosive chemicals. |
Note: The information in the table above is a general guide for aliphatic amines. It is crucial to consult the glove manufacturer's specific chemical resistance data. Given the lack of specific data for this compound, it is highly recommended to conduct on-site testing to determine safe usage parameters.
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Neutralization of this compound Waste
Small quantities of this compound waste should be neutralized before disposal. This procedure must be performed in a fume hood while wearing all required PPE.
Experimental Protocol: Acid-Base Neutralization
This protocol is a general procedure for the neutralization of aliphatic amines and should be adapted with caution for this compound.
Materials:
-
Waste this compound solution
-
1M Hydrochloric Acid (HCl) solution
-
Large beaker or flask
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Ice bath (optional, for cooling)
Procedure:
-
Dilution: In a large vessel, dilute the this compound waste with a significant amount of cold water (a general guideline is a 1:10 ratio of amine to water). This helps to dissipate heat generated during neutralization.[4]
-
Cooling: If the amine solution is concentrated, place the vessel in an ice bath to manage the exothermic reaction.[1]
-
Slow Addition of Acid: While continuously stirring the diluted amine solution, slowly add a 1M solution of hydrochloric acid. Add the acid dropwise to control the reaction rate and heat generation.[1]
-
Monitor pH: Periodically check the pH of the solution using pH strips or a pH meter. Continue adding acid until the pH is between 5.5 and 9.0.[1]
-
Final Disposal: Once the solution is neutralized, it can be flushed down the sanitary sewer with at least a 20-fold excess of water.[1] For larger quantities or if local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled waste container for disposal through your institution's Environmental Health and Safety (EHS) department.
Important Considerations:
-
Always add acid to the diluted base solution, not the other way around.
-
The neutralization reaction is exothermic and can generate fumes. Perform the entire procedure in a well-ventilated fume hood.
-
For spills, use an inert absorbent material, and collect it in a sealed container for disposal. Do not use combustible materials to absorb spills.
-
All contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
